Technical Documentation Center

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid
  • CAS: 5715-10-6

Core Science & Biosynthesis

Foundational

synthesis and biological activity of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline derivatives

An In-depth Technical Guide to the Synthesis and Biological Activity of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline Derivatives Executive Summary The 2,4-dioxo-1,2,3,4-tetrahydroquinazoline, also known as quinazoline-2,4-dio...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Biological Activity of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline Derivatives

Executive Summary

The 2,4-dioxo-1,2,3,4-tetrahydroquinazoline, also known as quinazoline-2,4-dione, represents a privileged heterocyclic scaffold in medicinal chemistry. Its rigid, bicyclic structure, rich with hydrogen bond donors and acceptors, serves as a versatile framework for designing therapeutic agents. Derivatives of this core have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, and anticonvulsant effects. This guide provides a comprehensive exploration of the key synthetic methodologies for accessing these derivatives, delves into their diverse biological activities with a focus on mechanisms of action, and synthesizes critical structure-activity relationship (SAR) insights for researchers, scientists, and drug development professionals.

Introduction: The Quinazolinedione Scaffold

The quinazoline ring system, a fusion of benzene and pyrimidine rings, is a cornerstone of many natural products and synthetic drugs.[1] Within this family, the 2,4-dioxo-1,2,3,4-tetrahydroquinazoline moiety is of particular interest. This structure is the core of numerous FDA-approved drugs and clinical candidates, underscoring its therapeutic relevance.[2][3] Its prevalence in drug discovery is due to its ability to interact with various biological targets through specific substitutions, leading to a wide array of pharmacological responses.[4] This guide focuses specifically on this "dione" subclass, offering field-proven insights into its synthesis and multifaceted biological potential.

Synthetic Methodologies: Constructing the Core

The construction of the quinazolinedione ring is primarily achieved through cyclization reactions involving readily available precursors like anthranilic acid or isatoic anhydride. The choice of synthetic route is often dictated by the desired substitution pattern and the need for efficiency and scalability.

Synthesis from Anthranilic Acid Derivatives

This is the most classical and versatile approach. The fundamental principle involves the reaction of an anthranilic acid (or its ester) with a one-carbon synthon that provides the N1-C2-N3 unit of the final ring.

Causality Behind Experimental Choices: The reaction of anthranilic acid with urea is a direct and atom-economical method. The high temperatures are necessary to facilitate the initial acylation of the anthranilic acid's amino group by urea, followed by an intramolecular cyclization-condensation to form the heterocyclic ring, eliminating ammonia in the process. The use of a high-boiling solvent like DMF or conducting the reaction neat is common to achieve the required temperatures.

Experimental Protocol: Synthesis of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline from Anthranilic Acid and Urea

  • Reactant Preparation: In a round-bottom flask, combine one equivalent of anthranilic acid with 2-3 equivalents of urea.

  • Heating: Heat the mixture to 180-190°C for 30-45 minutes. The reaction mixture will melt, and the evolution of ammonia gas will be observed.

  • Work-up: Cool the reaction mixture to room temperature. The solidified mass is then treated with a 5% sodium hydroxide solution to dissolve the product and remove any unreacted anthranilic acid.

  • Precipitation: Filter the solution to remove insoluble byproducts. Acidify the filtrate with dilute hydrochloric acid or acetic acid until precipitation is complete.

  • Isolation and Purification: Collect the resulting precipitate by filtration, wash thoroughly with cold water, and dry. Recrystallize from ethanol or hot water to obtain the pure 2,4-dioxo-1,2,3,4-tetrahydroquinazoline.

G cluster_reactants Reactants cluster_process Process cluster_product Product Anthranilic_Acid Anthranilic Acid Reaction Heat (180-190°C) - NH3 Anthranilic_Acid->Reaction Urea Urea Urea->Reaction Product 2,4-Dioxo-1,2,3,4- tetrahydroquinazoline Reaction->Product G cluster_reactants Reactants cluster_process Process cluster_product Product Isatoic_Anhydride Isatoic Anhydride Reaction Microwave Irradiation (Solvent-free) Isatoic_Anhydride->Reaction Primary_Amine Primary Amine (R-NH2) Primary_Amine->Reaction Urea Urea Urea->Reaction Product N3-Substituted Quinazolinedione Reaction->Product

Caption: One-pot synthesis from isatoic anhydride.

Biological Activities and Mechanisms of Action

Derivatives of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline exhibit a wide spectrum of biological activities, which are highly dependent on the nature and position of substituents on the quinazoline core.

Anticancer Activity

This is one of the most extensively studied activities of quinazolinedione derivatives. [4][5]Their mechanisms of action are diverse, often involving the inhibition of key enzymes in cancer signaling pathways or disruption of cellular division.

Mechanisms of Action:

  • Tyrosine Kinase Inhibition: Many quinazoline derivatives function as potent inhibitors of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). [2]Drugs such as Gefitinib and Erlotinib, which feature a quinazoline core, are prime examples. [2]These molecules compete with ATP for the binding site in the kinase domain of the receptor, thereby blocking downstream signaling pathways responsible for cell proliferation and survival.

  • Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics by binding to tubulin, often at the colchicine site. [2][6]This disruption of microtubule formation leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. [5]* Cell Cycle Arrest and Apoptosis Induction: Beyond specific targets, many derivatives induce cell death by arresting the cell cycle at various phases (G0/G1 or G2/M) and promoting apoptosis through pathways involving caspases and Bcl-2 family proteins. [2][5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Inhibitor Quinazolinedione Inhibitor Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway.

Data on Anticancer Activity

Compound ClassCancer Cell LineIC50 (µM)Reference
2,4-diphenyl-1,2-dihydroquinazoline (4j)MDA-MB-231 (Breast)1.21[7]
2,4-diphenyl-1,2-dihydroquinazoline (4j)A549 (Lung)2.10[7]
2,4-diphenyl-1,2-dihydroquinazoline (4j)DU-145 (Prostate)1.89[7]
2,4-diphenyl-1,2-dihydroquinazoline (4e)MDA-MB-231 (Breast)2.15[7]
1,2,4-Triazolo[1,5-a]quinazoline (17)Daoy (Medulloblastoma)2.93[8]
1,2,4-Triazolo[1,5-a]quinazoline (17)HepG2 (Hepatocellular)4.52[8]
Antimicrobial Activity

The quinazolinedione scaffold has proven to be a valuable template for the development of novel antibacterial and antifungal agents. [9][10] Mechanisms of Action: The precise mechanisms are varied, but some derivatives are known to inhibit microbial dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis. [11]The structural resemblance to the natural pteridine substrate allows these compounds to act as competitive inhibitors.

Data on Antimicrobial Activity [11]

Compound Bacterial Strain MIC (mg/mL)
Quinazolin-2,4-dione derivative (2b) Staphylococcus aureus 10
Quinazolin-2,4-dione derivative (2b) Staphylococcus haemolyticus 10
Quinazolin-2,4-dione derivative (2c) Staphylococcus aureus 11

| Quinazolin-2,4-dione derivative (2c) | Staphylococcus haemolyticus | 10 |

These compounds demonstrated promising activity against Gram-positive bacteria. [11]The incorporation of thia/tri/tetr-azocine moieties onto the quinazolinedione backbone appeared to enhance antibacterial efficacy. [11]

Anticonvulsant Activity

A significant number of N-substituted quinazolinedione derivatives have been synthesized and evaluated for their potential to manage seizures. [12][13] Mechanisms of Action: The anticonvulsant activity is often linked to the modulation of GABAergic neurotransmission. [14][15]Some derivatives may act as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of GABA in the central nervous system. [15] Evaluation and Data: These compounds are typically screened using the maximal electroshock (MES) and subcutaneous pentylenetetrazol (PTZ) seizure models in rodents.

Data on Anticonvulsant Activity [13]

Compound MES Test (% Protection at 100 mg/kg) PTZ Test (% Protection at 100 mg/kg) Neurotoxicity (% Motor Impairment)
N-substituted-1-methyl-2,4-dioxoquinazoline (4a) 100 83.3 16.6
N-substituted-1-methyl-2,4-dioxoquinazoline (4b) 100 100 33.3
N-substituted-1-methyl-2,4-dioxoquinazoline (4c) 100 100 16.6
Valproate (Standard) 100 83.3 50

| Methaqualone (Reference) | 100 | 66.6 | 100 |

The most promising compounds showed significant protection in both MES and PTZ screens with lower neurotoxicity compared to standard drugs like valproate and methaqualone. [13]

Structure-Activity Relationship (SAR) Insights

The biological profile of quinazolinedione derivatives is critically dependent on the substitution pattern around the core scaffold.

  • Position N-1: Alkylation at the N-1 position, for instance with a methyl group, is often seen in anticonvulsant agents. [13]* Position N-3: This is the most common site for modification. Large, flexible, or heterocyclic substituents at N-3 are crucial for tuning activity. For example, attaching acetamide side chains can lead to anticonvulsant properties, while incorporating bulky aromatic or heterocyclic groups can enhance anticancer or antimicrobial effects. [11][12][16]* Benzene Ring (Positions 5-8): Substitution on the fused benzene ring with small electron-withdrawing or electron-donating groups can modulate the electronic properties of the entire molecule, influencing binding affinity and pharmacokinetic properties. For instance, halogenation can impact lipophilicity and metabolic stability.

G cluster_sar Structure-Activity Relationship (SAR) Core Quinazolinedione Core N1 N-1 Position: - Alkylation (e.g., -CH3) - Often key for anticonvulsant activity. Core->N1 N3 N-3 Position: - Major point for diversification. - Bulky/heterocyclic groups for anticancer. - Acetamide chains for anticonvulsant. Core->N3 Benzene Benzene Ring (C5-C8): - Halogens, methoxy groups, etc. - Modulates pharmacokinetics and - electronic properties. Core->Benzene

Caption: Key positions for substitution on the quinazolinedione core.

Conclusion and Future Perspectives

The 2,4-dioxo-1,2,3,4-tetrahydroquinazoline scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic accessibility via robust methods, coupled with its capacity for chemical modification, has enabled the development of a vast library of compounds with diverse and potent biological activities. The demonstrated success in targeting cancer, microbial infections, and neurological disorders confirms its high therapeutic value.

Future research will likely focus on the development of highly selective derivatives to minimize off-target effects and improve safety profiles. The application of modern synthetic strategies, such as multi-component and flow chemistry reactions, will be crucial for the efficient generation of novel analogues. Furthermore, a deeper understanding of the molecular interactions between these derivatives and their biological targets, aided by computational modeling and structural biology, will pave the way for the rational design of the next generation of quinazolinedione-based therapeutics.

References

  • An insight into the therapeutic potential of quinazoline deriv
  • Synthesis of 2, 3- Dihydroquinazolin-4(1H)-Ones Derivatives. (URL: [Link])

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (URL: [Link])

  • (PDF) Synthesis of Quinazoline and Quinazolinone Derivatives. (URL: [Link])

  • Synthesis and biological activity of certain derivatives of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline. Part 2. (URL: [Link])

  • One-pot, Simple, and Convenient Synthesis of 2-Thioxo-2,3-dihydroquinazolin-4(1H)-ones | Request PDF. (URL: [Link])

  • (PDF) Synthesis and anticonvulsant activity of new derivatives of 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide. (URL: [Link])

  • Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives. (URL: [Link])

  • Medicinal chemistry perspectives of 4(3H)-quinazolinone analogs. (URL: [Link])

  • Synthesis and Anticonvulsant Activity of N-(Substituted)-1-methyl-2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carboxamides. (URL: [Link])

  • Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives. (URL: [Link])

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (URL: [Link])

  • (PDF) Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. (URL: [Link])

  • Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review. (URL: [Link])

  • Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents. (URL: [Link])

  • Synthesis and Antitumor Activity of 1,2,4-Triazolo[1,5-a]quinazolines. (URL: [Link])

  • synthesis and anticonvulsant activity evaluation of n-[(2,4-dichlorophenyl)methyl]. (URL: [Link])

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (URL: [Link])

  • 2,4‐Diphenyl‐1,2‐dihydroquinazoline Derivatives: Synthesis, Anticancer Activity and Docking Studies | Request PDF. (URL: [Link])

  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (URL: [Link])

  • Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. (URL: [Link])

  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. (URL: [Link])

  • Niementowski Quinazoline Synthesis. (URL: [Link])

Sources

Exploratory

early ADMET properties of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid

An In-Depth Technical Guide to the Early ADMET Profiling of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid Foreword: De-risking Quinazoline Scaffolds in Early Drug Discovery The quinazoline nucleus is a privil...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Early ADMET Profiling of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid

Foreword: De-risking Quinazoline Scaffolds in Early Drug Discovery

The quinazoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology. However, the success of any drug candidate, irrespective of its potency, is contingent upon a favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Identifying potential ADMET liabilities early in the discovery pipeline is paramount to reducing late-stage attrition, saving significant time and resources.[1][2][3][4][5]

This guide provides a comprehensive framework for the early-stage ADMET characterization of a novel quinazoline derivative, 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid . As specific experimental data for this molecule is not extensively published, this document serves as both a predictive analysis based on its structural features and a detailed methodological guide for researchers. We will explore the critical in silico and in vitro assays necessary to build a robust ADMET profile, explaining not just the protocols but the scientific rationale that underpins each experimental choice.

Section 1: The Integrated ADMET Workflow: A Strategy of Prediction and Confirmation

A modern approach to ADMET profiling begins with computational modeling to predict properties, which then guides focused, resource-efficient experimental validation. This iterative cycle of prediction and confirmation allows for rapid optimization of drug candidates.

ADMET_Workflow cluster_insilico Phase 1: In Silico Prediction InSilico Computational ADMET Prediction (Physicochemical, PK, Toxicity) Design Design New Analogs (If necessary) InSilico->Design Poor Profile PhysChem Physicochemical Properties (Solubility, pKa, LogP) InSilico->PhysChem Favorable Profile Absorption Absorption Assays (PAMPA, Caco-2) PhysChem->Absorption Metabolism Metabolism Assays (Microsomal Stability, CYP Inhibition) Absorption->Metabolism Toxicity Toxicity Assays (Cytotoxicity, Genotoxicity, hERG) Metabolism->Toxicity Toxicity->Design Refine Structure

Caption: Integrated workflow for early ADMET profiling.

In silico ADMET predictions for quinazoline derivatives have shown promise in identifying candidates with drug-like properties, low toxicity risks, and favorable metabolic profiles.[6][7][8][9][10] These computational tools provide a foundational dataset to prioritize experimental work.

Section 2: Foundational Physicochemical Properties

The absorption and distribution of a drug are fundamentally governed by its physicochemical characteristics. For our target molecule, the presence of a carboxylic acid and two amide-like functionalities within the quinazoline core suggests a complex interplay between lipophilicity and ionization state.

Predicted Properties

While experimental data for the 5-carboxylic acid isomer is scarce, we can infer properties from the closely related 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid (PubChem CID: 19604389).

PropertyPredicted ValueImplication for ADMET
Molecular Weight 206.15 g/mol Excellent. Well within Lipinski's Rule of Five (<500), favoring good absorption and distribution.[11]
XLogP3 0.3Low lipophilicity. Suggests good aqueous solubility but may indicate a challenge in passive membrane permeability.[11]
Hydrogen Bond Donors 3Within Lipinski's guidelines (≤5), but on the higher side, potentially impacting permeability.[11]
Hydrogen Bond Acceptors 4Within Lipinski's guidelines (≤10).[11]
Experimental Determination of pKa, LogP, and LogD

Predictions require experimental validation. The ionization constant (pKa) is critical, as it determines the charge state of the molecule at different physiological pH values, which in turn dictates solubility and permeability. The partition coefficient (LogP) and distribution coefficient (LogD) measure lipophilicity for the neutral and ionized forms, respectively.[12]

PhysChem_Workflow cluster_pka pKa Determination cluster_log LogP / LogD Determination Compound Test Compound (2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid) pKa_UV UV-Vis Spectrophotometry in multi-pH buffer series Compound->pKa_UV ShakeFlask Shake-Flask Method (n-octanol / buffer) Compound->ShakeFlask pKa_Result Calculate pKa values (Acidic & Basic) pKa_UV->pKa_Result HPLC Quantify concentration in each phase via HPLC ShakeFlask->HPLC Log_Result Calculate LogP (water) & LogD (pH 7.4 buffer) HPLC->Log_Result

Caption: Workflow for experimental physicochemical analysis.

Protocol: pKa Determination by UV-Vis Spectrophotometry [13]

  • Rationale: This method is chosen for its simplicity and low sample consumption. The UV absorbance spectrum of an ionizable compound changes as it transitions between its protonated and deprotonated states. By measuring the absorbance across a range of pH values, the pKa can be accurately determined.

  • Methodology:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • In a 96-well UV-transparent plate, add a series of aqueous buffers with pH values ranging from 1.0 to 13.0.

    • Add a small aliquot of the compound stock solution to each well to a final concentration of ~50-100 µM.

    • Measure the full UV-Vis absorbance spectrum (e.g., 220-450 nm) for each well using a plate reader.

    • Plot absorbance at a specific wavelength (where the change is maximal) against pH.

    • Fit the data to the Henderson-Hasselbalch equation to determine the pKa value(s). The carboxylic acid will have an acidic pKa, while the quinazoline nitrogens may have basic pKas.

Section 3: Absorption - Crossing the Intestinal Barrier

For an orally administered drug, absorption across the intestinal wall is the first major hurdle. We assess this using two complementary in vitro models: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay.

PAMPA: Assessing Passive Diffusion

The PAMPA model evaluates a compound's ability to passively diffuse across a lipid membrane, mimicking the transcellular permeation route.[14][15] It is a rapid, cost-effective screen that isolates passive permeability from the complexities of active transport.[14][16]

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA) [17]

  • Rationale: Given the predicted low LogP, understanding the baseline passive permeability is crucial. This assay quickly tells us if the molecule can cross a lipid bilayer without assistance.

  • Methodology:

    • A 96-well filter plate (donor plate) is coated with a solution of a lipid (e.g., 2% lecithin) in an organic solvent (e.g., dodecane).

    • The test compound is dissolved in a buffer at a relevant pH (e.g., pH 6.5 to mimic the upper intestine) and added to the wells of the donor plate.

    • The filter plate is placed on top of a 96-well acceptor plate containing buffer (e.g., pH 7.4). This forms a "sandwich."

    • The sandwich is incubated for a set period (e.g., 4-16 hours) at room temperature.

    • After incubation, the concentration of the compound is measured in both the donor and acceptor wells using LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated. High and low permeability control compounds are run in parallel for validation.

Caco-2 Assay: Modeling Human Intestinal Absorption

The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a polarized monolayer of enterocytes with tight junctions and functional efflux transporters (like P-glycoprotein, P-gp).[18][19] This makes it the gold standard in vitro model for predicting human intestinal absorption, as it can assess both passive diffusion and active transport.[20][21]

Caco2_Workflow cluster_model cluster_assay Caco2 Apical (AP) Side (Lumen/Intestine) Tight Junctions Transporters (e.g., P-gp) Basolateral (BL) Side (Bloodstream) A_to_B 1. A -> B Transport Add compound to AP side Measure appearance in BL side B_to_A 2. B -> A Transport Add compound to BL side Measure appearance in AP side A_to_B->B_to_A Result Calculate Papp (A->B) & Papp (B->A) Efflux Ratio = Papp(B->A) / Papp(A->B) B_to_A->Result Interpretation Interpretation: - High Papp (A->B): Good Absorption - Efflux Ratio > 2: Active Efflux Substrate Result->Interpretation

Caption: Caco-2 bidirectional assay for absorption and efflux.

Protocol: Bidirectional Caco-2 Permeability Assay [18][21]

  • Rationale: This assay is essential to determine if the compound is a substrate for efflux transporters, which can significantly limit oral bioavailability. An efflux ratio greater than 2 is a strong indicator of active efflux.[18]

  • Methodology:

    • Caco-2 cells are seeded on semipermeable filter inserts in multi-well plates and cultured for ~21 days to form a differentiated, polarized monolayer. Monolayer integrity is confirmed by measuring the transepithelial electrical resistance (TEER).[21]

    • A→B Transport: The test compound (e.g., at 10 µM) is added to the apical (AP) side, and the buffer in the basolateral (BL) side is sampled over time (e.g., up to 2 hours).[21]

    • B→A Transport: In a separate set of wells, the compound is added to the BL side, and the AP side is sampled.

    • The concentration of the compound in all samples is quantified by LC-MS/MS.

    • Apparent permeability coefficients (Papp) for both directions are calculated.

    • The efflux ratio [Papp(B→A) / Papp(A→B)] is determined. The assay includes P-gp inhibitors like verapamil to confirm if efflux is mediated by this transporter.[18]

Section 4: Metabolism - Stability and Enzyme Interactions

Metabolism, primarily in the liver, dictates a drug's half-life and potential for drug-drug interactions (DDIs). Early assessment focuses on metabolic stability and inhibition of key Cytochrome P450 (CYP) enzymes.[22]

Metabolic Stability in Liver Microsomes

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, especially CYPs.[23] Incubating the compound with liver microsomes and the necessary cofactor (NADPH) provides a robust measure of its intrinsic clearance.[24][25]

Microsomal_Stability Setup Incubate Compound with: - Liver Microsomes - NADPH (Cofactor) - Buffer at 37°C Timepoints Take Aliquots at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) Setup->Timepoints Controls Controls: - Without NADPH (Phase I independent degradation) - Known High/Low Clearance Drugs Setup->Controls Quench Stop Reaction (e.g., add cold acetonitrile) Timepoints->Quench Analyze Quantify Remaining Parent Compound via LC-MS/MS Quench->Analyze Calculate Calculate: - Half-life (t½) - Intrinsic Clearance (Clint) Analyze->Calculate

Caption: Workflow for the liver microsomal stability assay.

Protocol: Liver Microsomal Stability Assay [24][26]

  • Rationale: This assay is a cornerstone of early ADME testing. A compound that is too rapidly metabolized will have a short half-life and poor bioavailability, while a very stable compound might accumulate to toxic levels. This experiment provides the first quantitative measure of metabolic liability.

  • Methodology:

    • The test compound (e.g., 1 µM final concentration) is added to a reaction mixture containing liver microsomes (human or other species) in a phosphate buffer at 37°C.

    • The mixture is pre-incubated for ~5 minutes.

    • The metabolic reaction is initiated by adding a solution of the cofactor NADPH.[23]

    • Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

    • The reaction in each aliquot is immediately terminated by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[24]

    • Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.

    • The percentage of compound remaining is plotted against time, and from the rate of disappearance, the half-life (t½) and intrinsic clearance (Clint) are calculated.[25]

Cytochrome P450 (CYP) Inhibition

Inhibition of CYP enzymes is a major cause of clinical drug-drug interactions.[27] If our compound inhibits a key CYP isoform (e.g., CYP3A4, 2D6, 2C9), it could dangerously elevate the plasma levels of co-administered drugs metabolized by that enzyme.[27][28]

Protocol: CYP Inhibition IC50 Assay [27][29]

  • Rationale: Regulatory agencies require testing for inhibition of the most clinically relevant CYP isoforms.[30] Determining the IC50 (the concentration of inhibitor that causes 50% reduction in enzyme activity) is the standard metric.

  • Methodology:

    • Human liver microsomes are incubated with a known, isoform-specific probe substrate (e.g., midazolam for CYP3A4).

    • The test compound is added at a range of concentrations.

    • The reaction is initiated with NADPH and incubated at 37°C.

    • The reaction is stopped, and the amount of the specific metabolite formed from the probe substrate is quantified by LC-MS/MS.

    • The rate of metabolite formation is compared to a vehicle control (without the test compound).

    • A dose-response curve is generated by plotting the percent inhibition against the test compound concentration, from which the IC50 value is calculated.

CYP IsoformCommon Probe SubstrateClinical Relevance
CYP1A2 PhenacetinMetabolism of caffeine, theophylline.
CYP2C9 Diclofenac, TolbutamideMetabolism of warfarin, NSAIDs.
CYP2C19 S-Mephenytoin, OmeprazoleMetabolism of clopidogrel, PPIs.
CYP2D6 Dextromethorphan, BufuralolMetabolism of many antidepressants, beta-blockers, opioids.
CYP3A4/5 Midazolam, TestosteroneMetabolism of >50% of all clinical drugs.

Section 5: Early Toxicity Assessment

Early in vitro toxicity screening is essential to flag compounds with potential safety liabilities before committing to expensive in vivo studies. Key areas of focus are cytotoxicity (general cell killing) and genotoxicity (damage to DNA).

Cytotoxicity Assay

A simple cytotoxicity assay, often using a cell line like HepG2 (human liver carcinoma), provides a general measure of a compound's potential to cause cell death.

Protocol: MTT or MTS Cytotoxicity Assay

  • Rationale: This is a rapid, high-throughput screen to identify compounds that are overtly toxic to cells, which is a clear "kill" signal for a drug discovery program.

  • Methodology:

    • HepG2 cells are seeded in 96-well plates and allowed to adhere.

    • The test compound is added at a range of concentrations and incubated for 24-72 hours.

    • A reagent (MTT or MTS) is added to the wells. Viable, metabolically active cells convert the reagent into a colored formazan product.

    • The absorbance is read on a plate reader, which is proportional to the number of living cells.

    • The concentration that causes 50% cell death (IC50) is calculated.

Genotoxicity Screening

Genotoxicity testing is a regulatory requirement designed to detect compounds that can cause genetic damage, a potential precursor to cancer.[31][32] A standard early screening battery includes a bacterial reverse mutation assay (Ames test) and an in vitro mammalian cell micronucleus assay.[32][33]

Genotox_Strategy Compound Test Compound Ames Bacterial Reverse Mutation Assay (Ames Test - OECD 471) Detects point mutations Compound->Ames Micronucleus In Vitro Mammalian Micronucleus Test (OECD 487) Detects chromosomal damage Compound->Micronucleus Result Genotoxicity Profile Ames->Result Micronucleus->Result

Caption: Standard two-assay battery for early genotoxicity screening.

  • Bacterial Reverse Mutation (Ames) Test: This assay uses strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. It tests a compound's ability to cause mutations that restore the gene's function, allowing the bacteria to grow on a nutrient-deficient medium.[33]

  • In Vitro Micronucleus Test: This assay uses mammalian cells (e.g., human peripheral blood lymphocytes) to detect damage to chromosomes.[33] Micronuclei are small, extra-nuclear bodies that form during cell division when chromosome fragments or whole chromosomes are left behind. An increase in micronuclei indicates the compound is clastogenic (breaks chromosomes) or aneugenic (affects chromosome number).

References

  • Du, L., Hu, Y., Zhu, Y.-F., Tu, X.-F., Han, Z.-Y., & Gong, L.-Z. (2015). Consecutive Hydroamination/Asymmetric Transfer Hydrogenation under Relay Catalysis of an Achiral Gold Complex/Chiral Brønsted Acid Binary System. Journal of Organic Chemistry, 80(9), 4754–4759. Available at: [Link]

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]

  • Liao, C., et al. (2003). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 43(4), 1203–1210. Available at: [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • ResearchGate. (2024). In-Silico ADMET Prediction, Structure-Based Drug Design and Molecular Docking Studies of Quinazoline Derivatives as Novel EGFR Inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Ivachtchenko, A. V., et al. (2003). Synthesis of substituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-oxo-3,4-dihydroquinazoline-2-thioles. Journal of Combinatorial Chemistry, 5(6), 775-788. Available at: [Link]

  • Semantic Scholar. (n.d.). In-Silico ADMET Prediction, Structure-Based Drug Design and Molecular Docking Studies of Quinazoline Derivatives as Novel EGFR Inhibitors. Retrieved from [Link]

  • Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 19(5), 344-351. Available at: [Link]

  • ResearchGate. (n.d.). List of ADMET properties of the newly synthesized molecules. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

  • MDPI. (2023). In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. Retrieved from [Link]

  • Caco2 assay protocol. (n.d.). Retrieved from [Link]

  • Pion Inc. (2022, December 9). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube. Retrieved from [Link]

  • ResearchGate. (2021). Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. Retrieved from [Link]

  • IQVIA Laboratories. (n.d.). In Vitro screening. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • ResearchGate. (n.d.). Caco-2 cell permeability assays to measure drug absorption. Retrieved from [Link]

  • National Institutes of Health. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Retrieved from [Link]

  • National Institutes of Health. (2016). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Retrieved from [Link]

  • IITRI. (n.d.). Genetic Toxicology Studies. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Medicine. (2024). In-Silico ADMET Prediction, Structure-Based Drug Design and Molecular Docking Studies of Quinazoline Derivatives as Novel EGFR Inhibitors. Retrieved from [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

  • Paralab. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). CYP Inhibition Assays. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • Dovepress. (2016). High-throughput approaches for genotoxicity testing in drug development: recent advances. Retrieved from [Link]

  • Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • National Institutes of Health. (2024). Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • PubMed. (2010). Current regulatory perspectives on genotoxicity testing for botanical drug product development in the U.S.A. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Genetic Toxicology Studies. Retrieved from [Link]

  • Google Patents. (n.d.). Process for making 2-hydroxyquinoline-4-carboxylic acids.
  • Eclética Química. (2023). Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti-. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for High-Throughput Screening of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid

Introduction: The Quinazoline-2,4-dione Scaffold as a Privileged Structure in Kinase Inhibition The quinazoline ring system is a well-established "privileged structure" in medicinal chemistry, forming the core of numerou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline-2,4-dione Scaffold as a Privileged Structure in Kinase Inhibition

The quinazoline ring system is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Notably, derivatives of quinazoline are prominent in oncology, with several approved drugs targeting protein kinases, such as gefitinib and erlotinib, which are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2] The 2,4-dioxo-1,2,3,4-tetrahydroquinazoline (quinazoline-2,4-dione) moiety is a key pharmacophore that has been explored for a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. This application note provides a comprehensive guide for the utilization of a specific quinazoline-2,4-dione derivative, 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid , in a high-throughput screening (HTS) campaign to identify novel kinase inhibitors.

Given the prevalence of the quinazoline scaffold in known kinase inhibitors, we propose a hypothesis-driven screening approach targeting the EGFR tyrosine kinase. Overexpression and hyperactivity of EGFR are implicated in the progression of various solid tumors, making it a well-validated target for cancer therapy.[2][3] This document will detail the protocols for a robust and sensitive fluorescence polarization (FP) based assay, suitable for the HTS of compound libraries, including 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid, to identify potential EGFR inhibitors.

Principle of the Fluorescence Polarization (FP) Kinase Assay

The fluorescence polarization assay is a homogeneous, solution-based technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[4][5] In the context of a competitive kinase inhibition assay, the key components are:

  • EGFR Kinase: The enzyme target.

  • Fluorescently Labeled Tracer: A small molecule, often a known ATP-competitive ligand with a fluorophore attached, that binds to the ATP-binding site of the kinase.

  • Test Compound: In this case, 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid.

When the fluorescent tracer is unbound and free in solution, it tumbles rapidly, resulting in a low fluorescence polarization value. Upon binding to the much larger EGFR kinase, the tracer's rotation is significantly slowed, leading to a high fluorescence polarization signal. An active inhibitor will compete with the tracer for binding to the ATP-binding site of EGFR. This competition displaces the tracer from the kinase, causing it to tumble freely again and resulting in a decrease in the fluorescence polarization signal. The magnitude of this decrease is proportional to the inhibitory activity of the test compound.[4]

cluster_0 Low Polarization State cluster_1 High Polarization State Free Tracer Free Tracer EGFR_Tracer EGFR-Tracer Complex Free Tracer->EGFR_Tracer Competition EGFR EGFR EGFR_Inhibitor EGFR-Inhibitor Complex EGFR->EGFR_Inhibitor Binding EGFR->EGFR_Tracer Binding Inhibitor 2,4-dioxo-1,2,3,4-tetrahydro- quinazoline-5-carboxylic acid Inhibitor->EGFR_Inhibitor EGFR_Inhibitor->Free Tracer Bound Tracer Bound Tracer Bound Tracer->EGFR_Tracer

Figure 1: Principle of the competitive FP kinase assay.

Materials and Reagents

ReagentSupplierCatalog NumberStorage
Recombinant Human EGFR Kinase DomainCommercially availablee.g., SignalChemE10-11G
Kinase TracerCommercially availablee.g., Life TechnologiesPV3191
2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acidCustom Synthesis/VendorN/ART, dry
Staurosporine (Positive Control)Sigma-AldrichS4400-20°C
ATP (Adenosine 5'-triphosphate)Sigma-AldrichA7699-20°C
Tris-HClSigma-AldrichT5941RT
MgCl₂Sigma-AldrichM8266RT
MnCl₂Sigma-AldrichM1787RT
Bovine Serum Albumin (BSA)Sigma-AldrichA79064°C
Dithiothreitol (DTT)Sigma-AldrichD97794°C
DMSO (Dimethyl sulfoxide), anhydrousSigma-Aldrich276855RT
384-well, black, low-volume microplatesCorning3575RT

Experimental Protocols

Preparation of Stock Solutions
  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM MnCl₂, 1 mM DTT, 0.01% (w/v) BSA. Prepare fresh and keep on ice.

  • EGFR Kinase Stock: Thaw the enzyme on ice and dilute to the desired working concentration in Assay Buffer. The optimal concentration should be determined empirically (see Assay Development).

  • Tracer Stock: Dilute the tracer to the desired working concentration in Assay Buffer. Protect from light.

  • ATP Stock: Prepare a 10 mM stock solution in water and store at -20°C. Dilute to the working concentration in Assay Buffer.

  • Compound Stock: Prepare a 10 mM stock solution of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid in 100% DMSO.

  • Positive Control Stock: Prepare a 1 mM stock solution of Staurosporine in 100% DMSO.

Assay Development and Optimization

Before initiating the HTS, it is crucial to optimize the assay parameters to ensure a robust and sensitive screen.

  • Enzyme Titration: Determine the optimal EGFR concentration by titrating the enzyme against a fixed concentration of the tracer. The goal is to find the lowest enzyme concentration that gives a stable and significant FP window.

  • Tracer Titration: Determine the dissociation constant (Kd) of the tracer for EGFR. This is essential for setting up a competitive binding assay.

  • DMSO Tolerance: Evaluate the effect of DMSO on the assay performance. The final DMSO concentration in the assay should be kept as low as possible (typically ≤ 1%) and consistent across all wells.

  • Z'-factor Determination: The Z'-factor is a statistical parameter that assesses the quality of an HTS assay.[4] A Z' value between 0.5 and 1.0 indicates an excellent assay. To determine the Z'-factor, run multiple replicates of the high control (enzyme + tracer) and low control (tracer only) wells.

    Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

    Where:

    • μ_p and σ_p are the mean and standard deviation of the positive control.

    • μ_n and σ_n are the mean and standard deviation of the negative control.

High-Throughput Screening Protocol (384-well format)

Compound Plating Compound Plating Reagent Addition Reagent Addition Compound Plating->Reagent Addition Incubation Incubation Reagent Addition->Incubation FP Reading FP Reading Incubation->FP Reading Data Analysis Data Analysis FP Reading->Data Analysis

Figure 2: High-Throughput Screening Workflow.

  • Compound Plating: Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of the 10 mM stock solution of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid (and other library compounds) into the wells of a 384-well assay plate. This will result in a final compound concentration of 10 µM in a 5 µL assay volume.

  • Reagent Addition:

    • Add 2.5 µL of 2X EGFR kinase solution to all wells except the negative control wells.

    • Add 2.5 µL of 2X tracer solution to all wells.

  • Incubation: Incubate the plates at room temperature for 60 minutes, protected from light.

  • Fluorescence Polarization Reading: Read the plates on a suitable plate reader equipped with fluorescence polarization optics. Use an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm for a fluorescein-based tracer.

Plate Layout

A well-designed plate layout is essential for quality control and data analysis.

1-222324
A-P Test CompoundsHigh ControlLow Control
  • Test Compound Wells: Contain EGFR, tracer, and the test compound.

  • High Control (0% Inhibition) Wells: Contain EGFR, tracer, and DMSO.

  • Low Control (100% Inhibition) Wells: Contain tracer and DMSO (no enzyme).

Data Analysis and Hit Confirmation

Primary Screen Primary Screen Hit Identification Hit Identification Primary Screen->Hit Identification Single Concentration Dose-Response Confirmation Dose-Response Confirmation Hit Identification->Dose-Response Confirmation IC50 Determination Orthogonal Assay Orthogonal Assay Dose-Response Confirmation->Orthogonal Assay Validate Mechanism SAR Studies SAR Studies Orthogonal Assay->SAR Studies Confirmed Hit

Figure 3: Hit Confirmation Workflow.

  • Primary Data Analysis:

    • Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (FP_sample - FP_low) / (FP_high - FP_low))

    • Identify "hits" based on a predefined inhibition cutoff (e.g., >50% inhibition or >3 standard deviations from the mean of the sample wells).

  • Hit Confirmation:

    • Re-testing: Confirmed hits from the primary screen should be re-tested under the same assay conditions to eliminate false positives.

    • Dose-Response Analysis: Perform a serial dilution of the confirmed hits to determine their potency (IC₅₀ value). This involves generating a dose-response curve by plotting the percent inhibition against the logarithm of the compound concentration.

  • Orthogonal Assays: To further validate the hits and rule out assay artifacts, it is recommended to use an orthogonal assay that employs a different detection technology. For kinase inhibitors, a good orthogonal assay would be an ATP consumption assay, such as the Kinase-Glo® luminescent assay.[2]

  • Structure-Activity Relationship (SAR) Studies: Once a hit is confirmed through multiple assays, analogs of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid can be synthesized or procured to explore the structure-activity relationship and optimize the potency and selectivity of the initial hit.

Compound Handling and Potential Liabilities

  • Solubility: Quinazoline-2,4-dione derivatives can have limited aqueous solubility.[6] It is essential to ensure that 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid is fully dissolved in DMSO and does not precipitate in the aqueous assay buffer. The final DMSO concentration should be carefully controlled.

  • Compound Interference: Test compounds can interfere with the assay signal through various mechanisms, such as autofluorescence or light scattering. It is advisable to perform a counter-screen where the compounds are tested for their effect on the tracer's fluorescence in the absence of the enzyme.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Z'-factor (<0.5) Suboptimal reagent concentrations, high variability in pipetting, or unstable reagents.Re-optimize enzyme and tracer concentrations. Ensure proper mixing and use of calibrated liquid handlers. Prepare fresh reagents.
High variability between replicate wells Incomplete mixing, compound precipitation, or edge effects on the plate.Ensure thorough mixing after reagent addition. Check compound solubility. Incubate plates in a humidified chamber to minimize evaporation.
False Positives Compound autofluorescence, light scattering, or non-specific inhibition.Perform a counter-screen for autofluorescence. Test hits in an orthogonal assay.
False Negatives Low compound potency, compound degradation, or insufficient incubation time.Re-test at a higher concentration. Verify compound integrity. Optimize the incubation time to ensure binding equilibrium is reached.

Conclusion

This application note provides a detailed framework for the high-throughput screening of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid as a potential inhibitor of EGFR kinase. The fluorescence polarization assay described herein is a robust, sensitive, and scalable method for identifying novel kinase inhibitors from large compound libraries. By following the detailed protocols for assay development, primary screening, and hit confirmation, researchers can confidently identify and validate promising lead compounds for further drug development. The quinazoline-2,4-dione scaffold continues to be a rich source of bioactive molecules, and a systematic screening approach is key to unlocking its full therapeutic potential.

References

  • Guidelines for HTRF technology in EGFR kinase assay. (n.d.). ResearchGate. Retrieved from [Link]

  • SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. (2020, June 19). KNIME. Retrieved from [Link]

  • EGFR Assays & Drug Discovery Services. (n.d.). Reaction Biology. Retrieved from [Link]

  • James, L. I., & Inglese, J. (2014). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC, 2014(1), 1–22.
  • Fluorescence Polarization Assays. (2024, April 4). YouTube. Retrieved from [Link]

  • Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction. (n.d.). PubMed Central. Retrieved from [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (n.d.). PubMed Central. Retrieved from [Link]

  • Quinazolinedione. (n.d.). PubChem. Retrieved from [Link]

  • Fluorescence Polarization (FP). (n.d.). Molecular Devices. Retrieved from [Link]

  • The synthesis of[2][3][7]triazolo[4,3-a]quinazolin-5(4H)-ones Novel... (n.d.). ResearchGate. Retrieved from [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. Retrieved from [Link]

  • Tetrahydroquinoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • EGFR Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Quinazoline. (n.d.). Wikipedia. Retrieved from [Link]

  • Fluorescence Polarization Detection. (n.d.). BMG LABTECH. Retrieved from [Link]

  • In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of substituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-oxo-3,4-dihydroquinazoline-2-thioles. (2003).
  • Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding? (2017, September 25). ResearchGate. Retrieved from [Link]

  • quinazoline-2,4(1H,3H)-dione. (n.d.). ChemBK. Retrieved from [Link]

  • The simple synthesis of quinazoline-2,4-dione derivatives using Boc strategy. (n.d.). ResearchGate. Retrieved from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved from [Link]

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020). Bentham Science.
  • Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Application

protocol for the synthesis of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid

An Application Guide for the Synthesis of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid Authored by: A Senior Application Scientist Abstract This document provides a comprehensive, field-tested , a key hetero...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, field-tested , a key heterocyclic scaffold in medicinal chemistry. Quinazoline-2,4(1H,3H)-diones are a class of compounds renowned for their diverse and potent biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This guide is designed for researchers in chemical synthesis and drug development, offering a detailed methodology grounded in established chemical principles. We will elucidate the causal logic behind the procedural steps, from initial reaction setup to final product characterization, ensuring a reproducible and efficient synthesis.

Introduction and Significance

The quinazoline core is a privileged structure in the design of therapeutic agents.[4] Specifically, the 2,4-dione substitution pattern, also known as a benzoyleneurea, is a recurring motif in compounds exhibiting a wide spectrum of pharmacological effects.[1][2] The incorporation of a carboxylic acid moiety at the 5-position of this scaffold offers a valuable handle for further chemical modification, enabling the exploration of structure-activity relationships (SAR) and the development of novel drug candidates.

The protocol detailed herein utilizes a robust and straightforward thermal condensation reaction between 2-aminoisophthalic acid and urea. This method is advantageous due to the accessibility of the starting materials and the operational simplicity of the procedure.

Principle of the Synthesis

The synthesis proceeds via a thermal cyclocondensation reaction. The primary starting material, 2-aminoisophthalic acid, possesses the necessary functionalities—an aromatic amine and a carboxylic acid in an ortho relationship—required to form the quinazoline ring system. Urea serves as the source for the C2 carbonyl and N3 amide components of the final heterocyclic ring.

The reaction mechanism involves two key stages:

  • Initial Condensation: A nucleophilic attack by the amino group of 2-aminoisophthalic acid on one of the carbonyl carbons of urea, leading to the elimination of ammonia. This forms an intermediate o-ureidobenzoic acid derivative.

  • Intramolecular Cyclization: At elevated temperatures, the newly formed urea moiety undergoes an intramolecular nucleophilic attack on the proximal carboxylic acid group. This is followed by a dehydration step, closing the six-membered ring to yield the thermodynamically stable 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid.[1]

An alternative, eco-efficient approach involves a two-step process in an aqueous medium, where the o-ureidobenzoic acid is first isolated by reacting the anthranilic acid derivative with potassium cyanate, followed by a base-catalyzed cyclization.[5] However, the one-pot thermal fusion method described here is often preferred for its directness in laboratory-scale preparations.[6]

Materials and Equipment

Reagents
ReagentFormulaMW ( g/mol )GradeSupplier
2-Aminoisophthalic AcidC₈H₇NO₄181.15≥98%Sigma-Aldrich, etc.
UreaCH₄N₂O60.06ACS Reagent, ≥99.0%Fisher Scientific, etc.
Hydrochloric Acid (conc.)HCl36.4637%VWR, etc.
Deionized WaterH₂O18.02--
EthanolC₂H₅OH46.07Anhydrous, ≥99.5%-
Equipment
  • 100 mL Round-bottom flask

  • Heating mantle with magnetic stirrer and thermocouple

  • Reflux condenser (air condenser is sufficient)

  • Magnetic stir bar

  • Glass funnel and filter paper

  • Büchner flask and vacuum source

  • Beakers and graduated cylinders

  • Drying oven or vacuum desiccator

  • Standard analytical equipment for characterization (NMR, FT-IR, MS)

Experimental Protocol: One-Pot Thermal Fusion

This protocol is optimized for a synthesis scale yielding approximately 1-2 grams of the final product.

Reaction Setup
  • To a 100 mL round-bottom flask, add 2-aminoisophthalic acid (1.81 g, 10.0 mmol).

  • Add urea (1.80 g, 30.0 mmol). This represents a 3-fold molar excess, which ensures complete reaction of the limiting reagent and acts as a flux to facilitate a homogenous melt.

  • Place a magnetic stir bar in the flask.

  • Fit the flask with an air condenser to prevent sublimation of reactants while allowing the evolved ammonia and water vapor to escape.

  • Place the entire apparatus in a heating mantle on a magnetic stirrer hotplate.

Reaction Execution
  • Begin stirring the solid mixture.

  • Slowly heat the flask to 160-170 °C.

    • Causality Note: This temperature range is critical. It must be high enough to melt the reactants (Urea melts at ~133 °C) and provide the activation energy for both the initial condensation (ammonia elimination) and the subsequent intramolecular cyclization/dehydration.[6]

  • As the mixture melts, it will become a stirrable slurry. Observe the vigorous evolution of gas (ammonia), which indicates the reaction is proceeding.

  • Maintain the temperature at 160-170 °C for 2 hours. The reaction is considered complete when the evolution of ammonia gas has largely ceased.

  • Turn off the heat and allow the flask to cool to room temperature. The reaction mixture will solidify into a hard, off-white to pale yellow mass.

Product Isolation and Purification
  • Once cooled, add 50 mL of deionized water to the flask. Heat the mixture gently to ~60 °C with stirring to break up the solid mass and dissolve any unreacted urea and other water-soluble impurities.

  • Cool the resulting suspension in an ice bath to below 10 °C.

  • Slowly add concentrated hydrochloric acid dropwise while stirring until the pH of the solution is approximately 1-2.

    • Trustworthiness Note: This acidification step is crucial for two reasons. First, it neutralizes any basicity from residual ammonia. Second, it ensures that the carboxylic acid group on the product is fully protonated, minimizing its solubility in water and maximizing precipitation.

  • Stir the suspension in the ice bath for an additional 30 minutes to ensure complete precipitation of the product.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with two portions of cold deionized water (2 x 20 mL) to remove residual salts and impurities.

  • Dry the crude product in a vacuum oven at 80 °C overnight. The expected yield of the crude product is typically in the range of 75-85%.

Recrystallization (Optional, for High Purity)
  • The crude product can be further purified by recrystallization. A mixture of Dimethylformamide (DMF) and water is a suitable solvent system.

  • Dissolve the crude solid in a minimal amount of hot DMF.

  • Add hot deionized water dropwise until the solution becomes faintly turbid.

  • Add a few more drops of hot DMF to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete the crystallization process.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Visualization of Workflows

Synthesis Workflow Diagram

SynthesisWorkflow cluster_react Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis Reactants 1. Mix Reactants (2-Aminoisophthalic Acid + Urea) Heating 2. Heat to 160-170°C (2 hours) Reactants->Heating Cooling 3. Cool to RT Heating->Cooling Dissolve 4. Add H₂O, Heat Cooling->Dissolve Acidify 5. Acidify with HCl (pH 1-2) Dissolve->Acidify Filter 6. Vacuum Filtration Acidify->Filter Wash 7. Wash with Cold H₂O Filter->Wash Dry 8. Dry under Vacuum Wash->Dry Recrystallize 9. Recrystallize (DMF/H₂O) Dry->Recrystallize Characterize 10. Characterize (NMR, IR, MS) Recrystallize->Characterize

Caption: Experimental workflow for the synthesis of the target compound.

Reaction Mechanism Diagram

ReactionMechanism Start 2-Aminoisophthalic Acid + Urea Intermediate1 Ureido Intermediate (+ NH₃) Start->Intermediate1 Step 1: Condensation (Heat) Intermediate2 Cyclized Intermediate (+ H₂O) Intermediate1->Intermediate2 Step 2: Intramolecular Cyclization Product 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline- 5-carboxylic Acid Intermediate2->Product Step 3: Dehydration

Caption: Simplified reaction mechanism for quinazolinedione formation.

Analytical Characterization

To confirm the identity and purity of the synthesized 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid (MW: 220.16 g/mol ), the following analytical techniques are recommended.[7]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~12.0-13.0 ppm (br s, 1H): Carboxylic acid proton (-COOH).

    • δ ~11.5 ppm (br s, 1H): N-H proton at position 1.

    • δ ~11.0 ppm (br s, 1H): N-H proton at position 3.

    • δ ~7.5-8.0 ppm (m, 3H): Aromatic protons (H6, H7, H8). The exact splitting pattern will depend on the coupling constants.

    • Note: The chemical shifts of N-H and -COOH protons are concentration-dependent and can be confirmed by a D₂O exchange experiment, where these peaks would disappear.[8][9]

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ ~168 ppm: Carboxylic acid carbonyl carbon (-COOH).

    • δ ~163 ppm: C4 carbonyl carbon.

    • δ ~151 ppm: C2 carbonyl carbon.

    • δ ~115-140 ppm: Aromatic carbons.

  • FT-IR (ATR):

    • ~3200 cm⁻¹ (broad): O-H stretch of the carboxylic acid, overlapping with N-H stretches.

    • ~3050 cm⁻¹: Aromatic C-H stretch.

    • ~1710 cm⁻¹ (strong): C=O stretch of the C4 carbonyl and the carboxylic acid.

    • ~1660 cm⁻¹ (strong): C=O stretch of the C2 carbonyl (amide).[10]

    • ~1600, 1480 cm⁻¹: Aromatic C=C stretching.

  • Mass Spectrometry (ESI-MS):

    • Negative Ion Mode: Expected m/z for [M-H]⁻ = 219.03.

    • Positive Ion Mode: Expected m/z for [M+H]⁺ = 221.05.

References

  • Al-Obaid, A. M., Abdel-Hamide, S. G., El-Kashef, H. A., Abdel-Aziz, A. A.-M., El-Azab, A. S., & Al-Khamees, H. A. (2017). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Chemistry, 2017, 1–25. [Link]

  • Hassanzadeh, F., Motamedi, H., & Jafari, E. (2012). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 7(5), 267. [Link]

  • Jadhav, S. D., et al. (2017). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. International Journal of Advanced Research in Science and Technology, 6(9).
  • Al-Suhaimi, E. A., et al. (2021). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 26(15), 4658. [Link]

  • Jafari, E., Khodarahmi, G., & Hassanzadeh, F. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 11(2), 501–509. [Link]

  • Abdel-Aziz, H. A., Mekawey, A. A. I., & Dawood, K. M. (2009). (PDF) Biological Activity of Quinazolinones. ResearchGate. [Link]

  • Wang, D. Z., et al. (2022). Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview. YouTube. [Link]

  • Patil, S., et al. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules, 29(23), 5023. [Link]

  • Yang, D., et al. (2015). Eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones at room temperature in water. RSC Advances, 5(78), 63784-63789. [Link]

  • Kovalenko, S. M., et al. (2015). The synthesis of[1][2][4]triazolo[4,3-a]quinazolin-5(4H)-ones. ResearchGate. [Link]

  • Abdel-Rahman, A. A.-H., et al. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules, 29(23), 5023. [Link]

  • Hemdan, M. M. (2020). (PDF) Synthesis of Quinazoline and Quinazolinone Derivatives. ResearchGate. [Link]

  • Organic Chemistry Portal. Tetrahydroquinoline synthesis. [Link]

  • Yusupov, M. et al. (2021). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing. [Link]

  • Al-Tel, T. H., et al. (2020). A Novel Ambroxol-Derived Tetrahydroquinazoline with a Potency against SARS-CoV-2 Proteins. Molecules, 25(23), 5543. [Link]

  • Al-Salahi, R., et al. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. National Institutes of Health. [Link]

Sources

Method

Application Notes and Protocols for the Evaluation of Novel Chemical Probes in Target Validation: A Guided Workflow

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract The journey from a bioactive small molecule to a validated chemical probe is a rigorous process dema...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The journey from a bioactive small molecule to a validated chemical probe is a rigorous process demanding meticulous experimental design and interpretation. A well-characterized chemical probe is an indispensable tool for interrogating biological systems and validating novel drug targets.[1][2][3][4][5][6] This guide provides a comprehensive framework for researchers seeking to evaluate the potential of a novel compound, using the hypothetical molecule 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid as an illustrative example. We will navigate the critical path from initial compound characterization to advanced proteomic strategies for target identification and engagement, ensuring scientific integrity and fostering the development of reliable tools for discovery.

The Foundational Principles of a Chemical Probe

Before embarking on extensive biological experiments, it is crucial to understand what distinguishes a mere bioactive compound from a high-quality chemical probe. A chemical probe is a small molecule that enables the study of a specific protein's function in a cellular or in vivo context.[1][5][6][7] The core tenets of a reliable probe are potency, selectivity, and a well-defined mechanism of action.[1][5]

A proposed framework for validating a chemical probe involves four key pillars:

  • Exposure: Does the compound reach its target in the relevant biological system (e.g., cells)?

  • Target Engagement: Does the compound physically interact with its intended protein target?[7]

  • Functional Modulation: Does this interaction lead to a measurable change in the target's activity?

  • Phenotypic Consequence: Does the modulation of the target's function result in a relevant cellular phenotype?[7]

This guide will provide protocols to address these pillars systematically.

Initial Characterization of a Candidate Probe

Let us consider our hypothetical compound, 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid. The quinazoline scaffold is known to be biologically active, with various derivatives showing potential as anticancer, antibacterial, and anti-inflammatory agents.[8][9][10] This provides a rationale for investigating its potential as a chemical probe.

Synthesis and Purity Assessment

The synthesis of a novel quinazoline derivative would likely involve a multi-step process, potentially starting from substituted anthranilic acids.[10][11] For instance, a plausible route could involve the reaction of a suitably substituted 2-aminobenzoic acid with a source of the urea moiety.

Table 1: Physicochemical Properties of a Candidate Probe

PropertyRecommended Value/MethodRationale
Purity >95% (preferably >99%) by HPLC-UV, LC-MS, and ¹H NMRImpurities can lead to misleading biological data and off-target effects.
Identity Confirmation Consistent High-Resolution Mass Spectrometry (HRMS) and NMR dataEnsures the correct molecule is being tested.
Solubility >10 mM in DMSO; adequate solubility in aqueous assay buffersPoor solubility can lead to compound precipitation and inaccurate concentration-response curves.
Stability Stable in DMSO stock and aqueous media for the duration of experimentsDegradation can reduce the effective concentration and introduce confounding variables.

The Target Validation Workflow: From Hypothesis to Confirmation

The following sections outline a logical progression of experiments to identify the molecular target(s) of a novel compound and validate its use as a chemical probe.

G cluster_0 Phase 1: Initial Screening & Hypothesis Generation cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Target Engagement & Validation phenotypic_screening Phenotypic Screening initial_biochemical Initial Biochemical Assays phenotypic_screening->initial_biochemical Identify broad activity abpp Affinity-Based Protein Profiling (ABPP) initial_biochemical->abpp Generate target hypothesis genetic_screens Genetic Screens (e.g., CRISPR) cetsa Cellular Thermal Shift Assay (CETSA) abpp->cetsa Identify potential targets orthogonal_validation Orthogonal Validation cetsa->orthogonal_validation Confirm direct binding conclusion Validated Chemical Probe orthogonal_validation->conclusion Validate probe utility

Figure 1: A generalized workflow for chemical probe development.

Phase 1: Phenotypic Screening and Hypothesis Generation

The initial step is often to observe a compound's effect in a relevant biological system, such as a cancer cell line proliferation assay or an enzymatic screen. A significant phenotypic effect justifies further investigation into the underlying mechanism of action.

Phase 2: Unbiased Target Identification

When the target of a bioactive compound is unknown, unbiased methods are required to identify potential protein interactors. Chemoproteomics is a powerful approach for this purpose.[12][13]

ABPP utilizes a modified version of the chemical probe to "pull down" its binding partners from a cell lysate.[14][15][16] This typically involves synthesizing an analog of the probe with a reactive group and/or a reporter tag (e.g., biotin or an alkyne for click chemistry).[17][18]

G cluster_0 Probe Derivatization cluster_1 Cellular Treatment & Lysis cluster_2 Target Capture & Identification probe Probe + Linker + Tag (e.g., Alkyne) cells Incubate probe with live cells or lysate probe->cells lysis Cell Lysis cells->lysis click_chem Click Chemistry with Biotin-Azide lysis->click_chem pulldown Streptavidin Pulldown click_chem->pulldown ms LC-MS/MS Proteomics pulldown->ms identified_targets Potential Targets ms->identified_targets Identify bound proteins

Figure 2: Workflow for Affinity-Based Protein Profiling (ABPP).

Protocol 1: General Protocol for ABPP

  • Probe Synthesis: Synthesize an analog of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid containing a terminal alkyne group. The position of the alkyne should be chosen carefully to minimize disruption of the pharmacophore.

  • Cell Treatment: Treat the cell line of interest with the alkyne-probe at various concentrations and for different durations. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Click Chemistry: To the cell lysate, add a biotin-azide conjugate, a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper chelator (e.g., TBTA). Incubate to allow the cycloaddition reaction to proceed.[18]

  • Protein Pulldown: Add streptavidin-coated beads to the lysate and incubate to capture the biotinylated protein-probe complexes.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were pulled down by the probe.

Phase 3: Target Engagement and Validation

Once a list of potential targets is generated, it is imperative to confirm direct physical engagement between the unmodified probe and its putative target(s) in a cellular context.

CETSA is a powerful biophysical method to assess target engagement in intact cells or cell lysates.[19][20][21][22][23] The principle is that a protein's thermal stability is altered upon ligand binding.[20][23] Typically, ligand binding leads to stabilization, resulting in a higher melting temperature.[23]

G cluster_0 Sample Preparation cluster_1 Thermal Challenge cluster_2 Analysis cells_dmso Cells + DMSO (Vehicle) heating Heat aliquots to a range of temperatures cells_dmso->heating cells_probe Cells + Probe cells_probe->heating lysis Cell Lysis & Centrifugation heating->lysis supernatant Collect Soluble Fraction lysis->supernatant western_blot Western Blot or MS Analysis supernatant->western_blot melt_curve Generate Melting Curves western_blot->melt_curve Quantify soluble protein

Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 2: General Protocol for CETSA

  • Cell Treatment: Treat intact cells with the unmodified 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours).[19]

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.[19]

  • Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation: Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.[20]

  • Quantification: Collect the supernatant and quantify the amount of the putative target protein remaining in the soluble fraction at each temperature. This is typically done by Western blotting, ELISA, or mass spectrometry.

  • Data Analysis: Plot the percentage of soluble protein as a function of temperature for both the vehicle- and probe-treated samples. A shift in the melting curve to higher temperatures in the presence of the probe indicates target stabilization and thus, engagement.

Table 2: Representative CETSA Data Interpretation

TreatmentT_agg (°C)ΔT_agg (°C)Interpretation
Vehicle (DMSO)52.5-Baseline thermal stability of the target protein.
Probe (10 µM)56.0+3.5The probe binds to and stabilizes the target protein in cells.
Inactive Analog (10 µM)52.6+0.1The inactive analog does not significantly engage the target, validating the specificity of the probe's interaction.

Ensuring Trustworthiness: The Role of Controls

  • Negative Control Compound: An ideal negative control is a close structural analog of the probe that is inactive against the target. This helps to ensure that the observed phenotype is due to on-target activity and not a general property of the chemical scaffold.[5]

  • Orthogonal Probes: If available, using a structurally distinct probe for the same target can help confirm that the observed effects are target-mediated.[5]

  • Genetic Controls: Complementary genetic approaches, such as CRISPR-mediated knockout or siRNA-mediated knockdown of the putative target, should recapitulate the phenotype observed with the chemical probe.

Conclusion

The development of a novel chemical probe is an iterative process that bridges chemistry and biology. By following a systematic workflow encompassing initial characterization, unbiased target identification, and rigorous target engagement validation, researchers can build a strong case for the utility of a new molecule like 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid. The methodologies outlined in this guide, including ABPP and CETSA, provide a robust framework for moving from a promising hit to a validated chemical probe, ultimately enabling the confident exploration of new biological frontiers.

References

  • Arrowsmith, C. H., Audia, J. E., Austin, C., Baell, J., Bennett, J., Blagg, J., Bountra, C., Brennan, P. E., Brown, P. J., Bunnage, M. E., Buser-Doepner, C., Campbell, R. M., Carter, A. J., Cohen, P., Copeland, R. A., Cravatt, B., Dahlin, J. L., Dhe-Paganon, S., Edwards, A. M., … Workman, P. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536–541. [Link]

  • PubChem. (n.d.). 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Festus, O. T., et al. (2021). Design, green synthesis and reactions of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives. ResearchGate. [Link]

  • Gulevskaya, A. V., & Bui, T. H. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 29(5), 1093. [Link]

  • Singh, G., Sharma, A., & Kaur, J. (2017). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry, 15(3), 483–504. [Link]

  • Kin, A. M., et al. (2023). A Novel Ambroxol-Derived Tetrahydroquinazoline with a Potency against SARS-CoV-2 Proteins. Molecules, 28(15), 5800. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • Parker, C. G., & Cravatt, B. F. (2015). Chemistry and Chemical Biology of Activity-Based Protein Profiling. Cold Spring Harbor Perspectives in Biology, 7(12), a020929. [Link]

  • Request PDF. (n.d.). Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. ResearchGate. Retrieved from [Link]

  • Wang, J., et al. (2023). Chemoproteomics, A Broad Avenue to Target Deconvolution. Advanced Science, 10(35), e2304928. [Link]

  • European Federation for Medicinal Chemistry and Chemical Biology. (n.d.). Validating Chemical Probes. Retrieved from [Link]

  • Kumar, V., et al. (2023). Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives. Current Drug Targets, 24(1), 2–16. [Link]

  • Frye, S. V. (2010). The art of the chemical probe. Nature Chemical Biology, 6(3), 159–161. [Link]

  • ResearchGate. (n.d.). Chemoproteomic strategies for drug target identification. Retrieved from [Link]

  • Zhang, H., et al. (2024). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Molecules, 29(5), 1145. [Link]

  • Kumar, V., et al. (2023). Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives. Current Drug Targets, 24(1), 2-16. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Yang, Y., & Liu, Y. (2015). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in Molecular Biology, 1332, 191–200. [Link]

  • Müller, S., et al. (2020). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. ACS Chemical Biology, 15(5), 1106–1115. [Link]

  • Chinese Journal of Pharmacology and Toxicology. (2023). Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research. Retrieved from [Link]

  • Bio-protocol. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Chemoproteomics: Techniques to Identify and Interrogate Protein-Small Molecule Interactions. Retrieved from [Link]

  • Gulevskaya, A. V., & Bui, T. H. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI. [Link]

  • ResearchGate. (2018). (PDF) Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Retrieved from [Link]

  • MDPI. (2022). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Retrieved from [Link]

  • ACS Publications. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • PubMed. (2018). Target Identification Using Chemical Probes. Retrieved from [Link]

  • PLOS. (2023). New[1][8][24]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies. Retrieved from [Link]

  • PubMed. (1977). Synthesis and biological activity of certain derivatives of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline. Part 2. Retrieved from [Link]

  • PMC. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Retrieved from [Link]

  • Taylor & Francis. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • PMC. (2011). Heterocycles [h]-Fused Onto 4-Oxoquinoline-3-Carboxylic Acid, Part VIII[1]. Convenient Synthesis and Antimicrobial Properties of Substituted Hexahydro[1][8]diazepino[2,3-h]quinoline-9-carboxylic acid and Its Tetrahydroquino[7,8-b]benzodiazepine Analog. Retrieved from [Link]

  • NIH. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Retrieved from [Link]

  • NIH. (2014). New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols for the Preclinical Formulation of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid in Animal Studies

Introduction This document provides a comprehensive guide for the formulation of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid, a compound of interest for in vivo animal studies. Due to its chemical structure...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This document provides a comprehensive guide for the formulation of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid, a compound of interest for in vivo animal studies. Due to its chemical structure, this molecule is anticipated to exhibit poor aqueous solubility, a common challenge in preclinical drug development that can lead to variable and low oral bioavailability.[1][2] The protocols outlined herein are designed to address this challenge by developing a robust and reproducible formulation suitable for administration in common laboratory animal models.

The strategic selection of excipients and formulation methodology is critical to ensure consistent drug exposure, which is fundamental for the accurate assessment of a compound's pharmacokinetic and pharmacodynamic properties.[3] This guide will delve into the scientific rationale behind the chosen formulation strategy, provide detailed, step-by-step protocols, and include necessary safety precautions.

Physicochemical Properties and Formulation Rationale

While specific experimental data for 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid is not widely available, we can infer its likely properties from the closely related analog, 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid. The properties of this analog, summarized in the table below, strongly suggest that the target compound will be a poorly soluble acidic molecule.

PropertyValue (for 6-carboxylic acid analog)Implication for Formulation
Molecular Weight206.15 g/mol Low to moderate molecular weight.
XLogP30.3Indicates moderate lipophilicity.
Hydrogen Bond Donors3Contributes to crystal lattice energy and potentially low solubility.
Hydrogen Bond Acceptors4Contributes to crystal lattice energy and potentially low solubility.

Data sourced from PubChem CID 19604389 for the 6-carboxylic acid analog.[4]

Given these characteristics, a simple aqueous solution is unlikely to be a viable formulation approach. The presence of a carboxylic acid group, however, offers a strategic advantage for pH-dependent solubility enhancement. The primary formulation strategy will therefore focus on creating a uniformly dispersed aqueous suspension, with pH adjustment to aid in dissolution and stability. This approach is often preferred in early-stage animal studies due to its simplicity and ability to deliver a consistent dose.[3]

Safety and Handling Precautions

Based on the hazard classifications for the analogous 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid, the following safety precautions are recommended.[4]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and nitrile gloves.

  • Respiratory Protection: Handle the dry powder in a well-ventilated area or a chemical fume hood to avoid inhalation, as it may cause respiratory irritation.[4][5]

  • Skin and Eye Contact: Avoid direct contact with skin and eyes. The compound is classified as a skin and eye irritant.[4][6] In case of contact, flush the affected area with copious amounts of water.

  • Waste Disposal: Dispose of all waste materials in accordance with local institutional and regulatory guidelines.

Formulation Development Workflow

The following diagram illustrates the decision-making process for developing a suitable formulation for 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid.

G A Compound Characterization (Physicochemical Properties) B Assess Aqueous Solubility A->B C Poor Solubility Confirmed B->C Likely Outcome D Select Formulation Strategy C->D E Suspension Formulation (pH Adjustment & Suspending Agent) D->E Chosen Strategy F Vehicle Selection E->F G Component Screening (Excipient Compatibility) F->G H Protocol for Preparation G->H I Characterization of Formulation (e.g., pH, visual inspection) H->I J In-Vivo Dosing I->J

Caption: Formulation Development Workflow for Poorly Soluble Compounds.

Protocol: Preparation of a 10 mg/mL Oral Suspension

This protocol details the preparation of a 10 mg/mL oral suspension suitable for administration to rodents via oral gavage. The final formulation will consist of the active pharmaceutical ingredient (API), a suspending agent (0.5% w/v carboxymethylcellulose), and a pH-adjusting agent in purified water.

Materials and Equipment:
  • 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid (API)

  • Sodium carboxymethylcellulose (CMC), low viscosity

  • 0.1 N Sodium Hydroxide (NaOH) solution

  • Purified water (e.g., Milli-Q or equivalent)

  • Analytical balance

  • Magnetic stirrer and stir bar

  • pH meter

  • Glass beaker

  • Graduated cylinder

  • Spatula

Step-by-Step Procedure:
  • Vehicle Preparation:

    • Measure 90% of the final required volume of purified water into a glass beaker.

    • While stirring the water with a magnetic stirrer, slowly sprinkle in the required amount of sodium carboxymethylcellulose to make a 0.5% (w/v) solution (e.g., 50 mg for a 10 mL final volume).

    • Continue stirring until the CMC is fully hydrated and the solution is clear and free of clumps. This may take 30-60 minutes.

  • API Weighing and Dispersion:

    • Accurately weigh the required amount of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid for the desired final concentration (e.g., 100 mg for a 10 mL final volume).

    • Slowly add the weighed API to the stirring CMC solution. A fine, uniform dispersion should begin to form.

  • pH Adjustment:

    • While continuing to stir, slowly add 0.1 N NaOH dropwise to the suspension.

    • Monitor the pH of the suspension using a calibrated pH meter.

    • The goal is to increase the pH to a point where the solubility of the carboxylic acid is enhanced, but without causing chemical degradation. A target pH of 7.0-8.0 is a reasonable starting point. The addition of a base will help to deprotonate the carboxylic acid, forming a more soluble salt in situ.[7]

    • Observe the suspension for any changes in appearance. Increased clarity may indicate improved solubility.

  • Final Volume Adjustment and Homogenization:

    • Once the target pH is reached and stable, transfer the suspension to a graduated cylinder.

    • Rinse the beaker with a small amount of purified water and add it to the graduated cylinder to ensure a complete transfer of the API.

    • Adjust the final volume to 100% with purified water.

    • Transfer the final suspension back to a suitable container and stir for an additional 15-30 minutes to ensure homogeneity.

  • Pre-Dosing Check:

    • Before administration, visually inspect the suspension for uniformity.

    • Gently stir or shake the suspension to ensure it is homogenous before drawing up each dose.

Alternative Formulation Strategies

If the simple aqueous suspension proves to be inadequate, several alternative strategies can be employed to enhance the bioavailability of poorly soluble compounds.[1][2][8]

  • Particle Size Reduction: Techniques like micronization can increase the surface area of the drug particles, thereby improving the dissolution rate.[9]

  • Solid Dispersions: Creating a solid dispersion of the API in a hydrophilic polymer can enhance solubility and dissolution.[10][11] This can be achieved through methods like spray drying or hot-melt extrusion.[10]

  • Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be a powerful tool to improve oral absorption.[1]

The choice of an advanced formulation strategy will depend on the specific physicochemical properties of the compound and the goals of the animal study.

Conclusion

The formulation of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid for animal studies requires a strategic approach to overcome its presumed poor aqueous solubility. The detailed protocol for an oral suspension provides a reliable and reproducible method for initial in vivo evaluations. By understanding the underlying scientific principles and following the outlined procedures, researchers can ensure consistent and accurate drug delivery, leading to more reliable and interpretable preclinical data.

References

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health. Available at: [Link]

  • A Novel Ambroxol-Derived Tetrahydroquinazoline with a Potency against SARS-CoV-2 Proteins. MDPI. Available at: [Link]

  • 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid | C9H6N2O4 | CID 19604389. PubChem. Available at: [Link]

  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. National Institutes of Health. Available at: [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. National Institutes of Health. Available at: [Link]

  • Pharmaceutical formulations of acid labile substances for oral use. Google Patents.
  • Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. Available at: [Link]

  • The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II. ResearchGate. Available at: [Link]

  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. National Institutes of Health. Available at: [Link]

  • Excipients. Pharmlabs. Available at: [Link]

  • 1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid | C10H11NO2 | CID 34178060. PubChem. Available at: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]

  • Material Safety Data Sheet - 1,2,3,4-Tetrahydroisoquinoline, 95%. Cole-Parmer. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. TSI Journals. Available at: [Link]

  • Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9. ResearchGate. Available at: [Link]

  • Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. Semantic Scholar. Available at: [Link]

  • Quinazoline derivatives: synthesis and bioactivities. National Institutes of Health. Available at: [Link]

  • Evaluation of the Drug–Polymer Compatibility and Dissolution Behaviour of Fenbendazole–Soluplus® Solid Dispersions Prepared by Hot-Melt Extrusion. MDPI. Available at: [Link]

  • 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | C10H9NO3 | CID 589850. PubChem. Available at: [Link]

  • Discovery of quinazoline derivatives as a novel class of potent and in vivo efficacious LSD1 inhibitors by drug repurposing. PubMed. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid. This document provides in-de...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and ultimately improve your product yield and purity.

Overview of the Synthesis

The synthesis of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid typically involves the cyclocondensation of a 2,3-diaminobenzoic acid derivative with a suitable one-carbon carbonyl source. The most common and direct precursor is 2,3-diaminobenzoic acid, which can be reacted with reagents like urea, phosgene, or phosgene equivalents to form the desired quinazolinedione ring structure.

A primary challenge in this synthesis is the propensity of 2,3-diaminobenzoic acid to undergo decarboxylation under thermal stress, leading to the formation of m-phenylenediamine. This side reaction can significantly reduce the yield of the desired product and complicate purification.

A more robust strategy to mitigate decarboxylation involves the use of a protected form of the starting material, such as methyl 2,3-diaminobenzoate. The ester functionality is less susceptible to decarboxylation and can be hydrolyzed to the carboxylic acid in a final step.

Below, we present a troubleshooting guide and FAQs to address common issues encountered during this synthesis.

Troubleshooting Guide

This section is formatted in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Low or No Product Yield

Question: I am getting a very low yield of my desired product, or in some cases, no product at all. What are the likely causes and how can I fix this?

Answer:

Low or no yield in this synthesis can stem from several factors, primarily related to the starting materials, reaction conditions, and the choice of cyclizing agent.

  • Cause 1: Degradation of Starting Material (Decarboxylation).

    • Explanation: As mentioned, 2,3-diaminobenzoic acid is thermally labile and can easily decarboxylate at elevated temperatures to form m-phenylenediamine.[1][2] If your reaction requires high heat, this is a very likely cause of low yield. The resulting m-phenylenediamine will not participate in the desired cyclization to form the quinazolinedione ring.

    • Solution:

      • Use a Protected Starting Material: The most effective solution is to start with methyl 2,3-diaminobenzoate. The methyl ester is significantly more stable to decarboxylation. The synthesis would then involve the cyclization to form methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylate, followed by a final hydrolysis step to obtain the desired carboxylic acid.

      • Optimize Reaction Temperature: If you must use 2,3-diaminobenzoic acid, carefully control the reaction temperature. Attempt the reaction at the lowest possible temperature that still allows for cyclization. This may require longer reaction times.

  • Cause 2: Inefficient Cyclization.

    • Explanation: The cyclization step is crucial and its efficiency depends on the chosen reagent and reaction conditions. If the cyclizing agent is not reactive enough or if the conditions are not optimal, the reaction may stall at the intermediate stage (e.g., a urea derivative) or not proceed at all.

    • Solution:

      • Choice of Cyclizing Agent:

        • Urea: This is a common and safer alternative to phosgene. The reaction typically requires heating, often as a melt or in a high-boiling solvent like DMF or NMP. Ensure the urea is dry and used in a slight excess.

        • Phosgene Equivalents: Reagents like triphosgene or carbonyldiimidazole (CDI) can be more reactive than urea and may allow for milder reaction conditions.[2] However, they are more hazardous and require careful handling.

      • Acid Catalysis: For some cyclization reactions, particularly when forming the quinazolinedione from an intermediate, an acid catalyst can be beneficial.[3] However, strong acids can also promote side reactions, so the choice and amount of acid should be carefully optimized.

  • Cause 3: Impure Starting Materials.

    • Explanation: The purity of 2,3-diaminobenzoic acid or its ester is critical. Impurities can interfere with the reaction, leading to side products and low yields.

    • Solution:

      • Ensure your starting materials are of high purity. If necessary, recrystallize the 2,3-diaminobenzoic acid or its ester before use.

Formation of a Major Side Product

Question: I have a significant amount of a side product in my reaction mixture, which is making purification difficult. How can I identify and minimize this impurity?

Answer:

The most common side product in this synthesis is the decarboxylated analog of the starting material or product.

  • Side Product Identity: The primary side product is likely 2,4-dioxo-1,2,3,4-tetrahydroquinazoline, formed from the decarboxylation of the starting material followed by cyclization of the resulting m-phenylenediamine.

  • Minimization Strategies:

    • Protect the Carboxylic Acid: As detailed above, using methyl 2,3-diaminobenzoate as the starting material is the most effective way to prevent decarboxylation.

    • Control Reaction Temperature and Time: If using 2,3-diaminobenzoic acid, minimize the reaction temperature and time to reduce the extent of decarboxylation. A temperature optimization study is highly recommended.

    • Alternative Cyclizing Agents: Explore the use of milder cyclizing agents that do not require high temperatures. For example, CDI can often be used at or near room temperature.

Difficult Purification

Question: My crude product is a complex mixture, and I am struggling to isolate the pure 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid. What purification strategies do you recommend?

Answer:

The purification of this compound can be challenging due to its polarity and potentially low solubility.

  • Purification Strategy 1: Recrystallization.

    • Explanation: If your crude product is a solid, recrystallization is often the most effective method for purification.

    • Recommended Solvents: Due to the polar nature of the carboxylic acid and the quinazolinedione core, polar solvents are likely to be most effective. Consider the following:

      • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) followed by the addition of an anti-solvent like water or an ether.

      • Hot water, if the compound has sufficient solubility.

      • Ethanol or methanol.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent and allow it to cool slowly to promote the formation of pure crystals.

  • Purification Strategy 2: Acid-Base Extraction.

    • Explanation: The carboxylic acid functionality allows for purification via acid-base extraction.

    • Procedure:

      • Dissolve the crude mixture in an organic solvent (if possible).

      • Extract with a weak aqueous base (e.g., sodium bicarbonate solution). The desired product will move into the aqueous layer as its sodium salt, while less acidic impurities may remain in the organic layer.

      • Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.

      • Acidify the aqueous layer with a dilute acid (e.g., HCl) to precipitate the pure carboxylic acid.

      • Filter, wash with water, and dry the purified product.

  • Purification Strategy 3: Column Chromatography.

    • Explanation: For very complex mixtures or for small-scale purification, column chromatography on silica gel can be used.

    • Eluent System: A polar eluent system will be required. A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH), with a small amount of acetic acid to keep the carboxylic acid protonated and improve peak shape. For example, DCM:MeOH:AcOH (90:9:1).

Frequently Asked Questions (FAQs)

Q1: What is the best starting material to use for this synthesis to maximize yield?

A1: To minimize the risk of decarboxylation and achieve a higher and more consistent yield, it is highly recommended to start with methyl 2,3-diaminobenzoate . While this adds a final hydrolysis step to the synthesis, the improved stability and easier purification often outweigh this extra step.

Q2: Can I use phosgene for the cyclization? What are the alternatives?

A2: While phosgene is a highly effective cyclizing agent, it is also extremely toxic and requires specialized handling procedures. For most laboratory settings, safer alternatives are preferred. Good alternatives include:

  • Urea: A safe, inexpensive, and readily available reagent. The reaction is typically performed at high temperatures.

  • Triphosgene: A solid, crystalline substitute for phosgene that is easier to handle. It decomposes to phosgene in situ.

  • Carbonyldiimidazole (CDI): A milder and effective reagent that can often be used at lower temperatures.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • TLC: Use a polar solvent system, such as ethyl acetate/hexane with a small amount of acetic acid, or DCM/methanol. Visualize the spots under UV light. The product should be more polar than the starting material.

  • HPLC: A reverse-phase C18 column with a mobile phase of acetonitrile/water with 0.1% trifluoroacetic acid (TFA) is a good starting point for analysis.

Q4: What are the expected spectroscopic characteristics of the final product?

A4: The structure of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid can be confirmed by standard spectroscopic methods:

  • ¹H NMR: Expect to see signals for the aromatic protons and exchangeable protons for the N-H and -COOH groups. The chemical shifts will depend on the solvent used.

  • ¹³C NMR: Expect signals for the two carbonyl carbons in the quinazolinedione ring, the carboxylic acid carbonyl, and the aromatic carbons.

  • IR Spectroscopy: Look for characteristic peaks for the N-H stretching (around 3200 cm⁻¹), C=O stretching of the dione and carboxylic acid (around 1650-1750 cm⁻¹), and O-H stretching of the carboxylic acid (a broad peak around 2500-3300 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product should be observed.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylate

This protocol is recommended for higher yields and easier purification by avoiding the decarboxylation issue.

Materials:

  • Methyl 2,3-diaminobenzoate

  • Urea

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Methanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methyl 2,3-diaminobenzoate (1 equivalent) and urea (1.2 equivalents).

  • Add dry DMF to dissolve the reactants.

  • Heat the reaction mixture to 120-130 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water with stirring.

  • A precipitate of the crude product should form. If not, acidify the solution with dilute HCl to a pH of 2-3.

  • Collect the solid by vacuum filtration and wash it thoroughly with water.

  • Recrystallize the crude product from hot methanol or ethanol to obtain pure methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylate.

Protocol 2: Hydrolysis to 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid

Procedure:

  • Suspend the purified methyl ester from Protocol 1 in a 1 M aqueous solution of sodium hydroxide (2-3 equivalents).

  • Heat the mixture to reflux and stir until the solid has completely dissolved and the hydrolysis is complete (monitor by TLC or HPLC). This may take 2-4 hours.

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the solution with 1 M HCl with stirring in an ice bath. The desired carboxylic acid will precipitate out.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Data Summary

Starting MaterialCyclizing AgentTypical Yield RangeKey Challenges
2,3-Diaminobenzoic AcidUrea30-50%Decarboxylation, difficult purification
Methyl 2,3-DiaminobenzoateUrea70-85% (after hydrolysis)Two-step process

Visualizations

Reaction Scheme

Synthesis_Pathway cluster_0 Route A: Direct Cyclization (Lower Yield) cluster_1 Route B: Recommended Pathway (Higher Yield) A 2,3-Diaminobenzoic Acid B 2,4-dioxo-1,2,3,4-tetrahydro quinazoline-5-carboxylic acid A->B + Urea, Heat C Decarboxylation (Side Reaction) A->C Heat D Methyl 2,3-Diaminobenzoate E Methyl 2,4-dioxo-1,2,3,4-tetrahydro quinazoline-5-carboxylate D->E + Urea, Heat F 2,4-dioxo-1,2,3,4-tetrahydro quinazoline-5-carboxylic acid E->F Hydrolysis (NaOH, H3O+)

Caption: Synthetic routes to the target molecule.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or No Product Q1 Are you using 2,3-diaminobenzoic acid? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Sol1 Switch to Methyl 2,3-diaminobenzoate to prevent decarboxylation. A1_Yes->Sol1 Q2 Is the cyclization inefficient? A1_No->Q2 Sol2 Consider a more reactive cyclizing agent (e.g., CDI) or optimize temperature. Q2->Sol2 Yes Q3 Are your starting materials pure? Q2->Q3 No Sol3 Recrystallize starting materials. Q3->Sol3 No

Caption: Troubleshooting low yield issues.

References

  • Reddy, A. S.; Reddy, P. S. N. Synthesis of 2,3-diarylquinoxaline carboxylic acids in high-temperature water.
  • Effenberger, F.; Kurfi, R.; Burkard, U. Phosgene and Phosgene Substitutes. In Science of Synthesis; Thieme: Stuttgart, 2005; Vol. 18, p 737.
  • Willis, M. C. The development of palladium-catalyzed methods for the synthesis of quinazolines and quinazolinones. Chem. Soc. Rev.2010, 39, 1570-1580.
  • Katritzky, A. R.; Rachwal, S.; Rachwal, B. Recent progress in the synthesis of 1,2,3,4-tetrahydroquinazolines. Tetrahedron1996, 52, 15031-15070.

Sources

Troubleshooting

Technical Support Center: Synthesis of Substituted Quinazolinediones

Welcome to the technical support center for the synthesis of substituted quinazolinediones. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting ad...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted quinazolinediones. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple protocols and offer a deeper understanding of the chemical principles at play, empowering you to diagnose and resolve common issues encountered in your synthetic workflows.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific problems you might encounter during the synthesis of substituted quinazolinediones. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Problem 1: Low or No Yield of the Desired Quinazolinedione

Question: I'm attempting to synthesize a 3-substituted quinazoline-2,4-dione from isatoic anhydride and a primary amine, but my yield is consistently low, or the reaction fails entirely. What could be going wrong?

Answer:

This is a frequent issue that can stem from several factors related to your starting materials, reaction conditions, and the nature of your amine.

Probable Causes & Solutions:

  • Poor Quality of Isatoic Anhydride: Isatoic anhydride is susceptible to hydrolysis, especially in the presence of atmospheric moisture. This opens the anhydride ring to form 2-aminobenzoic acid, which may not react efficiently under the same conditions.

    • Solution: Ensure your isatoic anhydride is dry. If necessary, dry it in a vacuum oven before use. Store it in a desiccator.

  • Decomposition of Starting Materials: Anthranilic acid derivatives can undergo decarboxylation at elevated temperatures, leading to the formation of aniline byproducts and a reduction in the amount of starting material available for the desired reaction.[1]

    • Solution: Carefully control the reaction temperature. If high temperatures are required, consider a stepwise approach where the initial reaction with the amine is carried out at a lower temperature before cyclization.

  • Steric Hindrance: Bulky primary amines or substituents on the isatoic anhydride can sterically hinder the initial nucleophilic attack of the amine on the carbonyl group of the anhydride.[2]

    • Solution: For sterically hindered substrates, you may need to use more forcing conditions, such as higher temperatures or longer reaction times. Alternatively, a different synthetic route that avoids this sterically demanding step might be necessary.

  • Electronic Effects of Substituents: The electronic nature of both the amine and the isatoic anhydride can significantly impact reactivity.

    • Electron-donating groups on the amine increase its nucleophilicity and generally lead to higher yields.[3]

    • Electron-withdrawing groups on the amine decrease its nucleophilicity, potentially requiring harsher reaction conditions or a catalyst.

    • Electron-donating groups on the isatoic anhydride can sometimes decrease the electrophilicity of the carbonyl carbons, slowing the reaction.

    • Solution: For less reactive amines, consider the use of a catalyst or a more reactive carbonyl source.

Workflow for Troubleshooting Low Yield:

low_yield_troubleshooting start Low or No Yield of Quinazolinedione check_sm Verify Starting Material Quality (Isatoic Anhydride, Amine) start->check_sm check_conditions Review Reaction Conditions (Temperature, Solvent, Time) start->check_conditions byproducts Analyze for Byproducts (e.g., decarboxylated starting material) start->byproducts steric_hindrance Assess Steric Hindrance check_sm->steric_hindrance electronic_effects Consider Electronic Effects check_sm->electronic_effects solution_sm Dry/Purify Starting Materials check_sm->solution_sm Impure? solution_conditions Optimize Temperature and Time check_conditions->solution_conditions Suboptimal? solution_sterics Increase Reaction Temperature or Consider Alternative Route steric_hindrance->solution_sterics Significant? solution_electronics Use Catalyst for Less Reactive Amines electronic_effects->solution_electronics EWGs present?

Caption: Troubleshooting workflow for low quinazolinedione yield.

Problem 2: Formation of an Unexpected Isomer or Side Product

Question: I've successfully synthesized a quinazolinedione, but my spectroscopic data (NMR, MS) suggests the presence of an isomer or a significant side product. What are the likely culprits?

Answer:

The formation of isomers and side products is a common pitfall, often arising from the reactivity of intermediates or alternative reaction pathways.

Probable Causes & Solutions:

  • Incomplete Cyclization: The reaction between an anthranilic acid derivative and a urea or isocyanate forms a 2-ureidobenzoic acid intermediate. Incomplete cyclization of this intermediate will result in it being a major impurity.

    • Solution: Ensure sufficient heating and reaction time to drive the cyclization to completion. The use of a dehydrating agent or a catalyst can also promote cyclization.

  • Formation of Symmetrical Ureas: When using reagents like carbonyldiimidazole (CDI) or triphosgene to form the quinazolinedione ring, if the amine is added improperly, it can react with the activated intermediate to form a symmetrical urea byproduct.[4]

    • Solution: Control the stoichiometry and order of addition carefully. It is often preferable to add the amine slowly to the reaction mixture containing the activated anthranilic acid derivative.

  • Regioselectivity in N-Alkylation: When alkylating an existing quinazoline-2,4-dione, substitution can occur at either the N1 or N3 position. The regioselectivity is influenced by the reaction conditions and the substrate.

    • Solution: The choice of base and solvent can influence the site of alkylation. For instance, using a weaker base might favor alkylation at the more acidic N3 position. To achieve specific substitution, it may be necessary to use a protecting group strategy or to build the substituted ring system from a pre-alkylated starting material.[5]

  • Formation of Fused Quinazolinones: If your starting amine contains another nucleophilic group, intramolecular side reactions can lead to the formation of fused tricyclic quinazolinone derivatives.[6]

    • Solution: Protect any additional nucleophilic groups on your amine starting material before carrying out the quinazolinedione synthesis.

Reaction Scheme: Common Side Product Formation

side_products start Anthranilic Acid Derivative + Amine/Urea intermediate 2-Ureidobenzoic Acid Intermediate start->intermediate Initial Reaction product Desired Quinazolinedione intermediate->product Successful Cyclization side_product Incomplete Cyclization (Unreacted Intermediate) intermediate->side_product Incomplete Reaction

Caption: Pathway showing incomplete cyclization side product.

Problem 3: Difficulty in Product Purification

Question: My reaction seems to have worked, but I'm struggling to purify the final substituted quinazolinedione. It's either an oil, or it co-crystallizes with impurities.

Answer:

Purification of quinazolinediones can be challenging due to their polarity and sometimes poor crystallinity.

Probable Causes & Solutions:

  • Residual Starting Materials: Unreacted anthranilic acid derivatives or amines can be difficult to remove.

    • Solution: An acidic or basic wash can help remove unreacted starting materials. For example, a dilute HCl wash will protonate and solubilize unreacted amines, while a dilute sodium bicarbonate wash can remove acidic starting materials.

  • Highly Polar Byproducts: Byproducts such as ureas can be highly polar and difficult to separate by standard silica gel chromatography.

    • Solution: Consider using a different stationary phase for chromatography, such as alumina. Reverse-phase chromatography can also be effective for separating highly polar compounds.

  • Poor Crystallinity: Some substituted quinazolinediones are inherently difficult to crystallize.

    • Solution: Experiment with a wide range of solvent systems for recrystallization. A solvent/anti-solvent system (e.g., dissolving the product in a good solvent like DMF or DMSO and then slowly adding a poor solvent like water or hexane) can often induce crystallization. If the product remains an oil, purification by chromatography is the best option.

Table 1: Recommended Purification Strategies

IssueRecommended TechniqueSolvent/Mobile Phase Suggestions
Unreacted acidic starting materialLiquid-liquid extractionWash with dilute NaHCO₃ or Na₂CO₃ solution.
Unreacted amineLiquid-liquid extractionWash with dilute HCl solution.
Polar byproductsColumn chromatographySilica gel with a gradient of a polar solvent (e.g., ethyl acetate in hexanes, or methanol in dichloromethane). Consider alumina or reverse-phase HPLC if silica is ineffective.
Poor crystallinityRecrystallizationExperiment with various solvents: ethanol, isopropanol, ethyl acetate, acetonitrile. Try solvent/anti-solvent pairs like DMF/water or THF/hexanes.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for synthesizing substituted quinazolinediones, and what are its advantages and disadvantages?

A1: The most common starting materials are anthranilic acid and its derivatives (like isatoic anhydride).[7][8]

  • Advantages: They are commercially available and relatively inexpensive. The reaction pathways from these starting materials are well-established.

  • Disadvantages: Anthranilic acid can undergo decarboxylation at high temperatures.[1] Isatoic anhydride is sensitive to moisture and can hydrolyze.[9] The reactivity can be sensitive to substituents on the aromatic ring.

Q2: How do electron-donating and electron-withdrawing groups on the starting materials affect the synthesis?

A2: Substituents have a significant electronic influence on the reaction.

  • On the Anthranilic Acid/Isatoic Anhydride:

    • Electron-withdrawing groups (e.g., -NO₂, -Cl) increase the electrophilicity of the carbonyl carbons, which can facilitate the initial nucleophilic attack by the amine. However, they can also decrease the nucleophilicity of the aniline nitrogen, potentially hindering a subsequent cyclization step.

    • Electron-donating groups (e.g., -OCH₃, -CH₃) can have the opposite effect, making the carbonyls less reactive but the aniline nitrogen more nucleophilic.

  • On the Amine:

    • Electron-donating groups increase the nucleophilicity of the amine, generally leading to faster reactions and higher yields.[3]

    • Electron-withdrawing groups decrease the amine's nucleophilicity, often requiring harsher conditions or catalytic activation.

Q3: Can I perform a one-pot synthesis of a substituted quinazolinedione?

A3: Yes, one-pot syntheses are possible and often preferred for their efficiency. For example, a three-component reaction of an isatoic anhydride, a primary amine, and an aldehyde can yield 2,3-disubstituted quinazolin-4(1H)-ones in a single step.[10] Multicomponent reactions are a powerful tool for rapidly building molecular complexity.[8]

Q4: What are some alternative, milder reagents to phosgene for forming the C2 carbonyl of the quinazolinedione?

A4: Due to the high toxicity of phosgene, several safer alternatives are commonly used. These include:

  • Urea: A common and inexpensive source of the C2 carbonyl. The reaction with anthranilic acid typically requires heating.

  • Carbonyldiimidazole (CDI): A milder and effective reagent, though it can lead to symmetrical urea byproducts if not used carefully.[4]

  • Di-tert-butyl dicarbonate ((Boc)₂O): In the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP), (Boc)₂O can serve as a carbonyl source for the synthesis of quinazoline-2,4-diones from 2-aminobenzamides.[11]

  • Triphosgene: A solid, easier-to-handle substitute for phosgene, though it still generates phosgene in situ and must be handled with extreme caution.[4][12]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-Substituted Quinazoline-2,4(1H,3H)-diones from Isatoic Anhydride
  • To a solution of the primary amine (1.0 mmol) in a suitable solvent (e.g., DMF, acetic acid, or toluene, 5 mL) in a round-bottom flask, add isatoic anhydride (1.0 mmol).

  • Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux (typically 100-140 °C, depending on the solvent and reactants) for 2-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with a cold solvent (e.g., ethanol or diethyl ether), and dry under vacuum.

  • If no precipitate forms, pour the reaction mixture into ice-water. Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the purified 3-substituted quinazoline-2,4(1H,3H)-dione.

References

  • DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega. [Link]

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules. [Link]

  • Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H). National Institutes of Health. [Link]

  • Quinazoline synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. National Institutes of Health. [Link]

  • Utilizing of Isatoic Anhydride in the Syntheses of Various Types of Quinazoline and Quinazolinone Derivatives. ResearchGate. [Link]

  • THE DECARBOXYLATION OF ANTHRANILIC ACID. ResearchGate. [Link]

  • Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes. ResearchGate. [Link]

  • Synthesis of N3-Substituted Quinazoline-2,4-diones via C-4 Amination-Cyclization of Isatoic Anhydrides. ResearchGate. [Link]

  • Challenges and opportunities in the purification of recombinant tagged proteins. National Institutes of Health. [Link]

  • Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. MDPI. [Link]

  • Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species. MDPI. [Link]

  • Three-component reaction between isatoic anhydride, amine and meth-yl-subs-tituted furyl-acryl-alde-hydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vin-yl]-2,3-di-hydro-quinazolin-4(1 H). National Institutes of Health. [Link]

  • Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. National Institutes of Health. [Link]

  • Challenges and solutions for the downstream purification of therapeutic proteins. National Institutes of Health. [Link]

  • Cyclization of acyclic urea derivatives to quinazolinones. ResearchGate. [Link]

  • Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. ResearchGate. [Link]

  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. National Institutes of Health. [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. National Institutes of Health. [Link]

  • Regular Article. Organic Chemistry Research. [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. National Institutes of Health. [Link]

  • Isatoic Anhydride. IV. Reactions with Various Nucleophiles. Journal of the American Chemical Society. [Link]

  • Isatoic Anhydride: A Fascinating and Basic Molecule for the Synthesis of Substituted Quinazolinones and Benzo di/triazepines. ResearchGate. [Link]

  • SYNTHESIS OF N3-SUBSTITUTED QUINAZOLINE-2,4-DIONES VIA C-4 AMINATION-CYCLIZATION OF ISATOIC ANHYDRIDES. J-GLOBAL. [Link]

  • Reaction pathway of anthranilic acid deazotization–decarboxylation leading to benzyne formation and the grafting thereof on the surface of MWCNTs. ResearchGate. [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. National Institutes of Health. [Link]

  • Acid Anhydrides React with Amines to Form Amides. Chemistry LibreTexts. [Link]

  • Regioselective N-alkylation with alcohols for the preparation of 2-(N-alkylamino)quinazolines and 2-(N-alkylamino)pyrimidines. Royal Society of Chemistry. [Link]

  • N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline derivatives. UW Tacoma Digital Commons. [Link]

  • Chitosan-Supported CuI-Catalyzed Cascade Reaction of 2-Halobenzoic Acids and Amidines for the Synthesis of Quinazolinones. Beilstein Archives. [Link]

  • The reaction of isatoic anhydride with aldehydes and amines. ResearchGate. [Link]

  • Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Umeå University. [Link]

  • Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Urea Formation. Organic Chemistry Data. [Link]

  • One-Pot Three-Component Synthesis of 4(3H)-Quinazolinones from Benzyl Halides, Isatoic Anhydride, and Primary Amines. Organic Chemistry Portal. [Link]

  • The PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones – an efficient approach to 1-(hydroxymethyl). Beilstein Journal of Organic Chemistry. [Link]

  • Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. Royal Society of Chemistry. [Link]

  • Divergent cyclization of 2-(5-iodo-1,2,3-triazolyl)benzamides toward triazole-fused lactams and cyclic imidates. Royal Society of Chemistry. [Link]

  • 2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review. MDPI. [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the Mechanism of Action of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic Acid: A Comparative Guide

For researchers, scientists, and drug development professionals, establishing a clear and validated mechanism of action (MoA) is a cornerstone of preclinical research. This guide provides an in-depth, technically-focused...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing a clear and validated mechanism of action (MoA) is a cornerstone of preclinical research. This guide provides an in-depth, technically-focused comparison for validating the hypothesized MoA of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid (herein referred to as DQTCA). Drawing from the well-established precedent of quinazoline derivatives as potent enzyme inhibitors, particularly in the realm of protein kinases, we will explore a systematic approach to characterizing DQTCA as a competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[1][2][3][4][5] This guide will not only detail the requisite experimental protocols but also provide a comparative framework against established EGFR inhibitors, Gefitinib and Erlotinib.

The Quinazoline Scaffold: A Privileged Structure in Kinase Inhibition

The quinazoline core is a well-recognized pharmacophore in modern medicinal chemistry, with numerous derivatives having been developed as potent and selective enzyme inhibitors.[1][2][6] A significant number of these compounds, including the FDA-approved drugs Gefitinib and Erlotinib, function by competitively inhibiting the ATP-binding site of tyrosine kinases, such as EGFR.[3][5][7] The structural similarity of DQTCA to these established inhibitors strongly suggests a similar MoA, making EGFR a prime hypothetical target for our validation studies.

A Phased Approach to MoA Validation: From Biochemical Activity to Cellular Target Engagement

A rigorous validation of the MoA for a novel compound like DQTCA requires a multi-faceted experimental approach. We advocate for a phased strategy that progressively builds evidence, starting from direct biochemical assays to more complex cellular and biophysical characterizations.

G cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Biophysical Characterization cluster_2 Phase 3: Cellular Target Engagement Biochemical Kinase Assay Biochemical Kinase Assay Enzyme Kinetics Enzyme Kinetics Biochemical Kinase Assay->Enzyme Kinetics Determines Ki and Inhibition Type Isothermal Titration Calorimetry (ITC) Isothermal Titration Calorimetry (ITC) Enzyme Kinetics->Isothermal Titration Calorimetry (ITC) Informs Biophysical Studies Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Isothermal Titration Calorimetry (ITC)->Cellular Thermal Shift Assay (CETSA) Confirms Direct Binding Surface Plasmon Resonance (SPR) Surface Plasmon Resonance (SPR) Western Blotting Western Blotting Cellular Thermal Shift Assay (CETSA)->Western Blotting Validates Target Engagement in situ G cluster_0 Enzyme Kinetics Analysis A Vary [Substrate] and [Inhibitor] B Measure Reaction Velocity A->B C Generate Lineweaver-Burk Plot B->C D Determine Inhibition Type C->D E Calculate Ki D->E

Caption: Workflow for determining the mode of enzyme inhibition.

Phase 2: Biophysical Characterization

Objective: To directly measure the binding affinity (dissociation constant, Kₑ), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the DQTCA-EGFR interaction. [8][9][10][11] Methodology:

  • Instrumentation: An isothermal titration calorimeter.

  • Procedure: a. Dialyze the recombinant EGFR kinase domain and DQTCA in the same buffer to minimize heat of dilution effects. b. Load the EGFR solution into the sample cell and the DQTCA solution into the injection syringe. c. Perform a series of small injections of DQTCA into the EGFR solution while monitoring the heat change.

  • Data Analysis: The resulting thermogram is integrated to determine the heat released or absorbed per injection. This data is then fit to a binding model to calculate Kₑ, n, ΔH, and ΔS.

Phase 3: Cellular Target Engagement

Objective: To confirm that DQTCA engages and stabilizes EGFR in a cellular environment. [12][13][14][15] Methodology:

  • Cell Culture: Use a cell line that expresses EGFR, such as A431.

  • Procedure: a. Treat intact A431 cells with DQTCA or a vehicle control for a specified time. b. Heat the cell suspensions to a range of temperatures (e.g., 40-70°C). c. Lyse the cells and separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation. d. Analyze the amount of soluble EGFR in each sample by Western blotting.

  • Data Analysis: Plot the amount of soluble EGFR as a function of temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of DQTCA indicates target stabilization and engagement. The difference in the melting temperature (ΔTₘ) is a measure of the extent of stabilization.

Conclusion

The systematic approach outlined in this guide provides a robust framework for validating the mechanism of action of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid as a competitive EGFR kinase inhibitor. By integrating biochemical, biophysical, and cellular assays and comparing the results to well-characterized inhibitors, researchers can build a comprehensive and compelling data package to support the continued development of this promising compound. The self-validating nature of this multi-pronged strategy ensures a high degree of confidence in the elucidated MoA, a critical step in the journey from a novel molecule to a potential therapeutic.

References

  • TeachMePhysiology. (2024, April 8). Enzyme Inhibition - Types of Inhibition. TeachMePhysiology. [Link]

  • Khan Academy. Enzyme inhibition and kinetics graphs. Khan Academy. [Link]

  • Chemistry LibreTexts. (2025, September 4). 5.4: Enzyme Inhibition. Chemistry LibreTexts. [Link]

  • MDPI. (n.d.). In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. MDPI. [Link]

  • UCL. (n.d.). Enzyme inhibitors. UCL. [Link]

  • Wikipedia. (n.d.). Non-competitive inhibition. Wikipedia. [Link]

  • PubMed. (n.d.). Isothermal titration calorimetry in drug discovery. PubMed. [Link]

  • NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • PMC. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]

  • PubMed. (n.d.). Synthesis and biological activity of certain derivatives of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline. Part 2. PubMed. [Link]

  • PMC. (2023, January 18). Quinazolinones, the Winning Horse in Drug Discovery. PMC. [Link]

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]

  • OMICS International. (n.d.). Journal of Pharmacokinetics & Experimental Therapeutics - Enzyme Inhibition: Mechanisms, Types and Significance. OMICS International. [Link]

  • PubMed. (n.d.). [Bis((2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)alkyl)disulfane and 3-(mercaptoalkyl)quinazolin-2,4(1H,3H)-dione: synthesis by ring transformation and antiviral activity. 42. Heterocyclic azines with heteroatoms in the 1- and 3- positions]. PubMed. [Link]

  • NCBI Bookshelf. (2022, September 12). Physiology, Noncompetitive Inhibitor. NCBI Bookshelf. [Link]

  • PubMed Central. (2024, February 16). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). PubMed Central. [Link]

  • NIH. (2017, April 22). Synthesis and anticancer activity of new quinazoline derivatives. NIH. [Link]

  • Wikipedia. (n.d.). Competitive inhibition. Wikipedia. [Link]

  • MDPI. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. MDPI. [Link]

  • Wikipedia. (n.d.). Uncompetitive inhibition. Wikipedia. [Link]

  • MDPI. (n.d.). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Reaction Biology. [Link]

  • Hilaris Publisher. (2023, March 28). Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Hilaris Publisher. [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • YouTube. (2016, May 4). Derivation of Enzyme Kinetics for Uncompetitive Inhibition. YouTube. [Link]

  • ResearchGate. (2016, October 12). Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. ResearchGate. [Link]

  • ResearchGate. (2025, May 27). exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. ResearchGate. [Link]

  • PubChem. (n.d.). 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid. PubChem. [Link]

  • Wikipedia. (n.d.). Quinazoline. Wikipedia. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH. [Link]

  • IJIRT. (n.d.). Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. IJIRT. [Link]

  • RSC Medicinal Chemistry (RSC Publishing). (n.d.). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Medicinal Chemistry. [Link]

  • PubMed. (n.d.). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. PubMed. [Link]

  • Frontiers. (2018, October 10). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers. [Link]

  • ACS Publications. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

  • PMC. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]

  • Taylor & Francis. (2024, May 20). Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis. [Link]

Sources

Comparative

A Comparative Guide to the Efficacy of Kynurenine 3-Monooxygenase Inhibitors: Evaluating 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid Against Established Compounds

Introduction: Targeting the Kynurenine Pathway for Neuroprotection The kynurenine pathway (KP) is the primary metabolic route for the essential amino acid tryptophan, with over 95% of dietary tryptophan being catabolized...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Kynurenine Pathway for Neuroprotection

The kynurenine pathway (KP) is the primary metabolic route for the essential amino acid tryptophan, with over 95% of dietary tryptophan being catabolized through this cascade.[1] This pathway is not merely a means of degradation but a crucial source of bioactive molecules that influence a wide array of physiological and pathological processes, including neuroinflammation, immune responses, and neurotransmission.[2][3] A pivotal enzyme in this pathway is Kynurenine 3-monooxygenase (KMO), which catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK).[4][5]

The significance of KMO as a therapeutic target stems from its position at a critical juncture in the KP.[2][3] The enzymatic activity of KMO leads to the production of downstream metabolites, such as the neurotoxin quinolinic acid (QUIN), which is implicated in the pathology of several neurodegenerative disorders, including Huntington's, Alzheimer's, and Parkinson's diseases.[2][4] Conversely, shunting L-kynurenine away from KMO can increase the production of kynurenic acid (KYNA), a neuroprotective metabolite with antagonistic activity at excitatory amino acid receptors.[2] Consequently, the inhibition of KMO presents a promising therapeutic strategy to rebalance the KP, reducing the production of neurotoxic compounds and enhancing the levels of neuroprotective ones.[1][2]

This guide provides a comparative analysis of the efficacy of a novel putative KMO inhibitor, 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid , against well-characterized, known KMO inhibitors. While direct experimental data for this novel quinazoline derivative is not yet publicly available, its structural similarity to other known enzyme inhibitors warrants its investigation as a potential KMO inhibitor. We will, therefore, outline the established benchmarks for KMO inhibitor efficacy and detail the experimental methodologies required to rigorously assess this novel compound in comparison to established inhibitors such as Ro 61-8048, UPF 648, and GSK180.

The Kynurenine Pathway and the Role of KMO

The kynurenine pathway is a complex cascade of enzymatic reactions. The inhibition of KMO is designed to shift the metabolic flux towards the production of kynurenic acid, a neuroprotective antagonist of ionotropic glutamate receptors.

Kynurenine_Pathway Tryptophan Tryptophan IDO_TDO IDO/TDO Tryptophan->IDO_TDO L_Kynurenine L_Kynurenine KAT KAT L_Kynurenine->KAT KMO KMO L_Kynurenine->KMO Kynurenic_Acid Kynurenic Acid (Neuroprotective) Three_HK 3-Hydroxykynurenine Kynureninase Kynureninase Three_HK->Kynureninase Quinolinic_Acid Quinolinic Acid (Neurotoxic) IDO_TDO->L_Kynurenine KAT->Kynurenic_Acid KMO->Three_HK Kynureninase->Quinolinic_Acid Inhibitor Inhibitor Inhibitor->KMO

Figure 1: Simplified Kynurenine Pathway Highlighting KMO Inhibition.

Comparative Analysis of Known KMO Inhibitors

A critical aspect of evaluating a novel compound is to benchmark its performance against established inhibitors. The following table summarizes the key efficacy data for three well-characterized KMO inhibitors.

InhibitorTargetIn Vitro Potency (IC50/Ki)Cellular Potency (IC50)Key CharacteristicsReferences
Ro 61-8048 KMOIC50 = 37 nM, Ki = 4.8 nMSub-micromolar in various cell typesBrain penetrant, orally active, shows neuroprotective effects in vivo.[6][7] Binds to an allosteric site.[8][6][7][8]
UPF 648 KMOIC50 = 20 nMSub-micromolarPotent inhibitor, but does not cross the blood-brain barrier.[2] Increases hydrogen peroxide production.[2][2][9]
GSK180 KMOIC50 ≈ 6 nM (human)IC50 = 2.6 µM (human hepatocytes)Selective and potent, but shows poor cell permeability.[10][11][10][11][12][13]

Experimental Protocols for Efficacy Comparison

To ascertain the efficacy of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid as a KMO inhibitor and compare it to the known compounds, a tiered experimental approach is necessary. This approach progresses from in vitro enzymatic assays to cellular models and finally to in vivo studies.

In Vitro KMO Inhibition Assay

Objective: To determine the direct inhibitory effect of the test compound on purified KMO enzyme activity and to calculate its IC50 value.

Methodology: A common method involves monitoring the consumption of the cofactor NADPH, which absorbs light at 340 nm.[5][14]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human KMO enzyme.

    • Prepare assay buffer (e.g., 3X KMO Assay Buffer).

    • Prepare solutions of L-Kynurenine (substrate) and NADPH (cofactor) at known concentrations.

    • Prepare serial dilutions of the test compound (2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid) and known inhibitors (e.g., Ro 61-8048) in a suitable solvent (e.g., DMSO).

  • Assay Setup:

    • In a UV-transparent 96-well plate, add the assay buffer to each well.

    • Add the KMO enzyme to all wells except the 'no enzyme' control.

    • Add the test compound or known inhibitor at various concentrations to the respective wells. Include a 'vehicle control' with only the solvent.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding a mixture of L-Kynurenine and NADPH to all wells.

    • Immediately measure the absorbance at 340 nm at time zero.

    • Incubate the plate at 37°C and take kinetic readings of absorbance at 340 nm at regular intervals for a specified duration (e.g., 30-60 minutes).

  • Data Analysis:

    • Calculate the rate of NADPH consumption for each concentration of the inhibitor.

    • Normalize the data to the vehicle control (100% activity) and the 'no enzyme' control (0% activity).

    • Plot the percentage of KMO inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Causality and Validation: This assay directly measures the effect of the compound on the enzyme's catalytic activity. The inclusion of a potent known inhibitor validates the assay's sensitivity and accuracy. The dose-dependent inhibition observed provides strong evidence for a direct interaction between the compound and the enzyme.

Cellular KMO Activity Assay

Objective: To assess the ability of the test compound to inhibit KMO activity within a cellular context, which accounts for cell permeability and intracellular target engagement.

Methodology: This can be performed using primary cells like human peripheral blood mononuclear cells (PBMCs) or cell lines that express KMO.[15] The activity is measured by quantifying the production of 3-hydroxykynurenine (3-HK) via LC-MS/MS.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture human PBMCs or a suitable cell line in appropriate media.

    • Cells can be stimulated (e.g., with PMA for PBMCs) to upregulate KMO expression.[15]

    • Treat the cells with various concentrations of the test compound and known inhibitors for a defined period.

  • Substrate Addition:

    • Add a known concentration of L-kynurenine to the cell culture medium.

  • Sample Collection and Preparation:

    • After a specific incubation time, collect the cell culture supernatant.

    • Perform a protein precipitation step (e.g., with trichloroacetic acid) and centrifuge to remove cellular debris.

  • LC-MS/MS Analysis:

    • Analyze the supernatant for the concentration of 3-HK using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis:

    • Quantify the amount of 3-HK produced in the presence of different concentrations of the inhibitor.

    • Normalize the data to the vehicle control and calculate the percentage of inhibition.

    • Determine the cellular IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Causality and Validation: This assay confirms that the compound can cross the cell membrane and inhibit the intracellular target. A significant reduction in 3-HK production in a dose-dependent manner, in conjunction with the in vitro data, strongly suggests on-target activity in a biological system.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cellular Evaluation cluster_2 In Vivo Evaluation enzymatic_assay Enzymatic KMO Assay (NADPH consumption) ic50_determination IC50 Determination enzymatic_assay->ic50_determination cellular_assay Cell-Based KMO Assay (3-HK production) ic50_determination->cellular_assay Lead Compound Selection lcms_analysis LC-MS/MS Analysis cellular_assay->lcms_analysis cellular_ic50 Cellular IC50 lcms_analysis->cellular_ic50 animal_model Animal Model of Neurodegeneration cellular_ic50->animal_model Candidate for In Vivo Testing pk_pd Pharmacokinetics & Pharmacodynamics animal_model->pk_pd efficacy_studies Efficacy Studies pk_pd->efficacy_studies

Figure 2: Tiered Experimental Workflow for KMO Inhibitor Evaluation.
In Vivo Efficacy Studies

Objective: To evaluate the therapeutic potential of the test compound in a relevant animal model of a neurodegenerative disease where the kynurenine pathway is implicated.

Methodology: Rodent models of diseases such as Huntington's disease are often used.[2] The efficacy of the KMO inhibitor is assessed by measuring changes in KP metabolites in plasma and brain tissue, as well as by observing behavioral and neuropathological outcomes.[16]

Step-by-Step Protocol:

  • Animal Model Selection and Dosing:

    • Utilize a transgenic mouse model of Huntington's disease (e.g., R6/2 mice) or a neuroinflammation-induced model.[2]

    • Administer the test compound and a positive control (e.g., Ro 61-8048) to the animals via a clinically relevant route (e.g., oral gavage).

    • Include a vehicle-treated control group.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis:

    • At various time points after dosing, collect blood and brain tissue samples.

    • Measure the concentration of the drug in plasma and brain to assess its pharmacokinetic profile, including its ability to cross the blood-brain barrier.

    • Measure the levels of kynurenine, 3-HK, KYNA, and QUIN in the samples to evaluate the pharmacodynamic effects of KMO inhibition.

  • Behavioral and Neuropathological Assessment:

    • Conduct behavioral tests to assess motor function, cognitive performance, and psychiatric-like symptoms.

    • At the end of the study, perform histological and immunohistochemical analysis of brain tissue to evaluate markers of neurodegeneration and neuroinflammation.

Causality and Validation: A successful in vivo study will demonstrate that administration of the test compound leads to the expected modulation of the kynurenine pathway (decreased 3-HK and QUIN, increased KYNA) in the target tissue (brain). This biochemical change should correlate with a statistically significant improvement in behavioral and/or neuropathological outcomes compared to the vehicle-treated group. The comparison with a known active compound provides a benchmark for the magnitude of the therapeutic effect.

Conclusion

The inhibition of Kynurenine 3-monooxygenase is a compelling strategy for the development of novel therapeutics for neurodegenerative diseases. While 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid is a novel chemical entity with a potential for KMO inhibition based on its structural class, its efficacy remains to be experimentally determined. The comprehensive, tiered approach outlined in this guide, progressing from direct enzymatic inhibition assays to cellular and in vivo models, provides a robust framework for its evaluation. By comparing its performance against well-characterized inhibitors such as Ro 61-8048, UPF 648, and GSK180, researchers can rigorously assess its potential as a clinically relevant KMO inhibitor. The successful translation of such a compound from a promising chemical structure to a therapeutic candidate hinges on the meticulous execution of these self-validating experimental protocols.

References

  • Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers in Molecular Biosciences. 2019. [Link]

  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. Molecules. 2022. [Link]

  • KMO Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis. Nature Medicine. 2016. [Link]

  • Development of a cell-based assay to measure kynurenine monooxygenase (KMO) activity using primary human peripheral blood mononuclear cell (PBMCs). ResearchGate. [Link]

  • Targeted Deletion of Kynurenine 3-Monooxygenase in Mice: A NEW TOOL FOR STUDYING KYNURENINE PATHWAY METABOLISM IN PERIPHERY AND BRAIN. The Journal of Biological Chemistry. 2013. [Link]

  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. MDPI. [Link]

  • Kynurenine 3-monooxygenase. Wikipedia. [Link]

  • Inhibiting KMO brings KO for pancreatitis sequelae. BioWorld. 2016. [Link]

  • KMO Inhibitor Screening Assay Kit (96-well). BPS Bioscience. [Link]

  • 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid. PubChem. [Link]

  • The synthesis of[1][2][10]triazolo[4,3-a]quinazolin-5(4H)-ones. ResearchGate. [Link]

  • KMO Inhibition Improves Seizures and Depressive-like Behaviors Without Aggravating Cognitive Impairment in Epileptic Mice. International Journal of Molecular Sciences. 2024. [Link]

  • Tetrahydroquinoline synthesis. Organic Chemistry Portal. [Link]

  • What are KMO inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Cellular Localization of Kynurenine 3-Monooxygenase in the Brain: Challenging the Dogma. International Journal of Tryptophan Research. 2022. [Link]

  • UPF 648, a Selective KMO Inhibitor, Attenuates Psychomotor and Cognitive Impairment in Chronic Kidney Disease. ACS Chemical Neuroscience. 2023. [Link]

  • Pharmacophore-Based Virtual Screening of Novel Competitive Inhibitors of the Neurodegenerative Disease Target Kynurenine-3-Monooxygenase. Molecules. 2021. [Link]

  • Synthesis of substituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-oxo-3,4-dihydroquinazoline-2-thioles. Journal of Combinatorial Chemistry. 2003. [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. 2022. [Link]

  • Biochemistry and Structural Studies of Kynurenine 3-monooxygenase Reveal Allosteric Inhibition by Ro 61-8048. The FASEB Journal. 2018. [Link]

  • Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches. Bioorganic & Medicinal Chemistry. 2020. [Link]

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Bentham Science. 2020. [Link]

  • Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. ResearchGate. [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. 2012. [Link]

Sources

Validation

A Comparative Guide to Quinazoline Derivatives in Disease Models: Profiling 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid and its Analogs

Introduction: The Versatile Quinazoline Scaffold The quinazoline core, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, represents a privileged scaffold in medicinal chemistry. Its derivative...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Quinazoline Scaffold

The quinazoline core, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of numerous clinically approved drugs for a variety of diseases. The structural versatility of the quinazoline ring allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties and target specificity. This guide provides a comparative analysis of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid and other prominent quinazoline derivatives in key disease models, offering insights for researchers and drug development professionals. We will delve into their mechanisms of action, comparative efficacy, and the experimental methodologies used for their evaluation.

The 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline Scaffold: A Starting Point

While extensive research has focused on various substituted quinazolines, the specific derivative 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid remains less characterized in the context of major disease models like cancer and neurodegenerative disorders. However, studies on closely related 2,4-dioxo-1,2,3,4-tetrahydroquinazoline derivatives have revealed significant biological potential. Notably, certain derivatives of this scaffold have demonstrated significant antiviral activity against both DNA and RNA viruses, including vaccinia virus, herpes simplex virus type 1, and influenza A virus, at non-toxic concentrations[1]. This antiviral activity highlights the potential of the 2,4-dioxo-1,2,3,4-tetrahydroquinazoline core as a foundational structure for the development of novel therapeutics. Further derivatization and screening of this scaffold are warranted to explore its full therapeutic potential across a wider range of diseases.

Quinazoline Derivatives in Oncology: Targeting Key Signaling Pathways

Quinazoline derivatives have made a significant impact in oncology, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Poly(ADP-ribose) polymerase (PARP).

EGFR Inhibitors in Cancer Therapy

The EGFR signaling pathway plays a crucial role in cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several quinazoline-based EGFR inhibitors have been successfully developed and are now standard-of-care for various malignancies, particularly non-small cell lung cancer (NSCLC).

Mechanism of Action: Quinazoline-based EGFR inhibitors, such as Gefitinib and Erlotinib, act as ATP-competitive inhibitors at the tyrosine kinase domain of the EGFR.[1][2][3][4][5][6][7][8][9] By blocking the binding of ATP, these inhibitors prevent EGFR autophosphorylation and the subsequent activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways. This blockade ultimately leads to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.[1][2][3][4][5][6][7][8][9]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Gefitinib Gefitinib/ Erlotinib Gefitinib->EGFR EGF EGF EGF->EGFR

EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives.

Comparative Efficacy: The following table summarizes the half-maximal inhibitory concentration (IC50) values for Gefitinib and Erlotinib against various cancer cell lines, demonstrating their potent anti-proliferative activity.

CompoundCancer Cell LineIC50 (µM)Reference(s)
Gefitinib PC9 (NSCLC)~0.166[10]
A549 (NSCLC)10[10]
A431 (SCC)19.77[8]
Erlotinib Various NSCLC linesVaries[10]
PARP Inhibitors in Cancer Therapy

PARP inhibitors represent another major class of anticancer agents, particularly effective in tumors with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations. The quinazoline scaffold has also been successfully employed in the design of potent PARP inhibitors.

Mechanism of Action: PARP enzymes are critical for the repair of single-strand DNA breaks. Inhibition of PARP leads to the accumulation of these breaks, which are then converted to more lethal double-strand breaks during DNA replication. In normal cells, these double-strand breaks can be repaired by the HRR pathway. However, in cancer cells with deficient HRR (e.g., BRCA-mutated), the inability to repair these breaks leads to genomic instability and cell death, a concept known as synthetic lethality.[11][12][13][14] Rucaparib and Olaparib are examples of PARP inhibitors, with Rucaparib being a quinazoline derivative.[11][12][13][14]

PARP_Inhibition cluster_DNA_damage DNA Damage & Repair SSB Single-Strand Break (SSB) PARP PARP SSB->PARP Replication DNA Replication SSB->Replication DSB Double-Strand Break (DSB) HRR Homologous Recombination Repair (HRR) DSB->HRR Cell_Death Cell Death DSB->Cell_Death Unrepaired BER Base Excision Repair PARP->BER HRR->Cell_Death Deficient in BRCA mutant cells Olaparib Olaparib/ Rucaparib Olaparib->PARP Replication->DSB

Mechanism of Synthetic Lethality with PARP Inhibitors.

Comparative Efficacy: The table below presents the IC50 values for the PARP inhibitors Olaparib and Rucaparib in various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference(s)
Olaparib LNCaP (Prostate)6[14]
LN-OlapR (Prostate, Resistant)18[14]
HCT116 (Colorectal)2.799[15]
HCT15 (Colorectal)4.745[15]
SW480 (Colorectal)12.42[15]
Various Breast Cancer Lines4.2 - 19.8[16]
Rucaparib COLO704 (Ovarian)2.5[17][18]
Various Ovarian Cancer Lines>15 in many[17][18]

Quinazoline Derivatives in Cardiovascular Disease

Beyond oncology, quinazoline derivatives have a long-standing history in the management of cardiovascular diseases, primarily as alpha-1 adrenergic receptor antagonists for the treatment of hypertension.

Mechanism of Action: Prazosin and Doxazosin are selective alpha-1 adrenergic receptor antagonists.[5][12][17][19][20][21][22][23][24][25][26][27][28] These receptors are located on vascular smooth muscle, and their stimulation by norepinephrine leads to vasoconstriction. By blocking these receptors, Prazosin and Doxazosin cause vasodilation of both arteries and veins, leading to a decrease in peripheral vascular resistance and a reduction in blood pressure.[5][12][17][19][20][21][22][23][24][25][26][27][28] This vasodilation reduces both cardiac preload and afterload, thereby decreasing the workload on the heart.[24]

Alpha_Blocker_MoA cluster_vessel Vascular Smooth Muscle Alpha1 Alpha-1 Adrenergic Receptor Vasoconstriction Vasoconstriction Alpha1->Vasoconstriction Norepinephrine Norepinephrine Norepinephrine->Alpha1 Prazosin Prazosin/ Doxazosin Prazosin->Alpha1 Vasodilation Vasodilation Prazosin->Vasodilation BP_Lowering Blood Pressure Lowering Vasodilation->BP_Lowering

Mechanism of Action of Alpha-1 Adrenergic Blockers.

Emerging Roles of Quinazoline Derivatives in Neurodegenerative Diseases

Recent research has highlighted the potential of quinazoline derivatives in the treatment of complex neurodegenerative disorders like Alzheimer's disease. The multifactorial nature of Alzheimer's, involving amyloid-beta (Aβ) plaque formation, tau hyperphosphorylation, and cholinergic dysfunction, necessitates multi-target therapeutic approaches. The quinazoline scaffold is well-suited for the design of such multi-target-directed ligands.

Potential Mechanisms of Action:

  • Cholinesterase Inhibition: Some quinazoline derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine. This action can help to alleviate the cognitive symptoms of Alzheimer's disease.

  • Aβ Aggregation Inhibition: Certain quinazoline derivatives have demonstrated the ability to inhibit the aggregation of Aβ peptides, a key pathological hallmark of Alzheimer's disease.

  • Neuroprotection: The antioxidant and anti-inflammatory properties of some quinazoline derivatives may offer neuroprotective effects, helping to mitigate the neuronal damage associated with the disease.

While specific data for 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid in Alzheimer's models is not yet available, the broader class of quinazolines holds significant promise for the development of novel multi-target therapies for this devastating disease.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are essential. Below are step-by-step methodologies for key in vitro assays commonly used to evaluate the efficacy of quinazoline derivatives.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[18][29]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[16][18][29][30][31]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[16][18][29][30][31]

  • Formazan Solubilization: Add 100 µL of a detergent reagent (e.g., 0.1% NP40 in isopropanol with 4 mM HCl) to each well to dissolve the formazan crystals.[18][29][30]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[18][29][30]

MTT_Assay_Workflow A Seed Cells in 96-well plate B Add Test Compounds A->B C Incubate B->C D Add MTT Reagent C->D E Incubate (Formazan Formation) D->E F Add Solubilization Solution E->F G Read Absorbance (570 nm) F->G

General Workflow for an MTT Cell Viability Assay.

EGFR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the kinase activity of EGFR, typically by quantifying the amount of ATP consumed or ADP produced during the phosphorylation of a substrate.

Protocol (using ADP-Glo™ Kinase Assay as an example):

  • Reagent Preparation: Dilute the EGFR enzyme, substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and test compounds in a tyrosine kinase buffer.[20][25][32]

  • Reaction Setup: In a 384-well plate, add 1 µL of the test compound or DMSO (vehicle control), followed by 2 µL of the EGFR enzyme solution.[20]

  • Initiate Reaction: Start the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.[20]

  • Incubation: Incubate the plate at room temperature for 60 minutes.[20]

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[20]

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and initiate a luciferase-based reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.[20]

  • Luminescence Measurement: Record the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus the kinase activity.

PARP1 Inhibition Assay

This assay quantifies the inhibition of PARP1 enzymatic activity, often through a colorimetric or fluorometric method that detects the product of the PARP reaction, poly(ADP-ribose) (PAR).

Protocol (Colorimetric Assay Example):

  • Reaction Setup: In a histone-coated 96-well plate, prepare a reaction mixture containing the PARP1 enzyme, activated DNA, and the test compound at various concentrations.[15][24][33][34]

  • Initiate Reaction: Start the reaction by adding biotinylated NAD+.

  • Incubation: Incubate the plate to allow for the PARP-mediated incorporation of biotinylated ADP-ribose onto the histone proteins.

  • Washing: Wash the plate to remove unincorporated reagents.

  • Detection: Add Streptavidin-HRP (horseradish peroxidase) and incubate.

  • Substrate Addition: After another wash step, add a colorimetric HRP substrate (e.g., TMB).

  • Absorbance Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength. The signal intensity is proportional to the PARP1 activity.

Conclusion and Future Directions

The quinazoline scaffold is a cornerstone of modern medicinal chemistry, yielding a diverse array of therapeutic agents. While derivatives like Gefitinib, Erlotinib, Rucaparib, Doxazosin, and Prazosin have well-defined roles in treating cancer and cardiovascular diseases, the therapeutic potential of the 2,4-dioxo-1,2,3,4-tetrahydroquinazoline core, including the -5-carboxylic acid derivative, remains an area ripe for exploration. The demonstrated antiviral activity of this scaffold suggests a promising starting point. Future research should focus on the synthesis and comprehensive biological evaluation of a library of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline derivatives to elucidate their structure-activity relationships and identify lead compounds for development in oncology, neurodegenerative diseases, and beyond. The application of the robust experimental protocols detailed in this guide will be crucial for the rigorous assessment of these novel chemical entities.

References

  • Exposure to escalating olaparib does not induce acquired resistance to PARPi and to other chemotherapeutic compounds in ovarian cancer cell lines. (2022). Spandidos Publications. [Link]

  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. (n.d.). RSC Medicinal Chemistry (RSC Publishing). [Link]

  • Types of Blood Pressure Medications. (2025). American Heart Association. [Link]

  • Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation. (n.d.). PubMed Central. [Link]

  • Doxazosin and congestive heart failure. (2002). PubMed. [Link]

  • Prazosin. (2023). StatPearls - NCBI Bookshelf. [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib. (2022). PubMed Central. [Link]

  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. (2012). PubMed Central. [Link]

  • (A) IC50 values for olaparib in three colorectal cancer cell lines. The... (n.d.). ResearchGate. [Link]

  • How does erlotinib work (mechanism of action)? (2024). Drugs.com. [Link]

  • IC 50 values for rucaparib and carboplatin and cell line characteristics. (n.d.). ResearchGate. [Link]

  • Gefitinib. (n.d.). Wikipedia. [Link]

  • Why does doxazosin cause heart failure? (2025). Dr.Oracle. [Link]

  • Understanding the Mechanism of Action of Rucaparib in Cancer Treatment. (2022). [Link]

  • Synthesis and Antitumor Activity of 1,2,4-Triazolo[1,5-a]quinazolines. (2014). Asian Journal of Chemistry. [Link]

  • Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines. (n.d.). PubMed Central. [Link]

  • Design, synthesis and cytotoxic evaluation of quinazoline-2,4,6-triamine and 2,6-diaminoquinazolin-4(3H)-one derivatives. (n.d.). ResearchGate. [Link]

  • Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor Rucaparib for the Treatment of Sporadic Human Ovarian Cancer. (n.d.). NIH. [Link]

  • Prazosin. (n.d.). LITFL. [Link]

  • What is the mechanism of Gefitinib? (2024). Patsnap Synapse. [Link]

  • Rucaparib. (n.d.). Wikipedia. [Link]

  • Clinical pharmacotherapeutics of doxazosin. (n.d.). PubMed. [Link]

  • Synthesis and Anticancer Activity of 2-(Alkyl-, Alkaryl-, Aryl-, Hetaryl-)-[30][35][36]triazolo[1,5-c]quinazolines. (n.d.). NIH. [Link]

  • Erlotinib. (n.d.). Wikipedia. [Link]

  • Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. (n.d.). [Link]

  • Olaparib-Induced Senescence Is Bypassed through G2–M Checkpoint Override in Olaparib-Resistant Prostate Cancer. (2022). AACR Journals. [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • [Bis((2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)alkyl)disulfane and 3-(mercaptoalkyl)quinazolin-2,4(1H,3H)-dione: synthesis by ring transformation and antiviral activity. 42. Heterocyclic azines with heteroatoms in the 1- and 3-positions]. (n.d.). PubMed. [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). PubMed Central. [Link]

  • Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. (n.d.). MDPI. [Link]

  • Doxazosin was associated with more stroke and cardiovascular disease events than chlorthalidone in high risk hypertension. (n.d.). BMJ Evidence-Based Medicine. [Link]

  • Effects of prazosin on coronary and left ventricular dynamics in conscious dogs. (n.d.). Circulation. [Link]

  • Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =... (n.d.). ResearchGate. [Link]

  • Prazosin (oral route). (n.d.). Mayo Clinic. [Link]

  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. (n.d.). RSC Medicinal Chemistry (RSC Publishing). [Link]

  • Gefitinib-mediated apoptosis is enhanced via inhibition of autophagy by chloroquine diphosphate in cutaneous squamous cell carcinoma cells. (n.d.). PubMed Central. [Link]

  • What is the mechanism of Prazosin Hydrochloride? (2024). Patsnap Synapse. [Link]

  • Synthesis and biological activity of certain derivatives of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline. Part 2. (n.d.). PubMed. [Link]

  • Synthesis and Anti-Tumor Activity of[30][35] Dioxino [2,3-f] Quinazoline Derivatives as Dual Inhibitors of c-Met and VEGFR-2. (n.d.). PubMed. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. [Link]

  • Erlotinib. (2024). StatPearls - NCBI Bookshelf. [Link]

  • The Role of Gefitinib in Lung Cancer Treatment. (2004). AACR Journals. [Link]

  • What is the mechanism of Erlotinib Hydrochloride? (2024). Patsnap Synapse. [Link]

  • Rucaparib | C19H18FN3O | CID 9931954. (n.d.). PubChem - NIH. [Link]

Sources

Comparative

A Comparative Guide to Cross-Validating Target Engagement of Novel Bioactive Molecules: A Case Study with 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid

In the landscape of modern drug discovery, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. A significant portion of drug failures in clinical trials can be attributed...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. A significant portion of drug failures in clinical trials can be attributed to a lack of efficacy, often stemming from an incomplete understanding of whether the drug actually interacts with its intended target in a complex biological system.[1] Therefore, rigorous and early validation of target engagement—the direct physical interaction of a drug molecule with its protein target—is not merely a perfunctory step but a cornerstone of a successful drug development program.[2] This guide provides a comprehensive framework for cross-validating the target engagement of novel small molecules, using the quinazoline derivative, 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid, as a representative example of a compound at the nascent stages of investigation where the biological target may be unknown.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer a strategic perspective on experimental design, data interpretation, and the synergistic use of orthogonal methodologies to build a robust and compelling case for target engagement.

The Crucial First Step: Identifying the Molecular Target

Before confirming that a compound engages its target, one must first identify that target. For a novel molecule like 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid, where the primary biological target is not established, target identification is a paramount initial step.[3] Affinity-based proteomics and photoaffinity labeling are powerful techniques for this purpose.[3][4]

Photoaffinity Labeling (PAL)

Photoaffinity labeling is a versatile technique to covalently link a small molecule to its interacting proteins upon photoactivation, enabling their subsequent identification.[5] This method is particularly useful for identifying the direct binding partners of a compound within a complex proteome.[4][5]

Principle of Photoaffinity Labeling: A photoaffinity probe is synthesized by modifying the small molecule of interest with a photoreactive group (e.g., diazirine, benzophenone) and an affinity tag (e.g., biotin, alkyne) for enrichment.[5][6] Upon incubation with a cell lysate or intact cells, the probe binds to its target protein(s). Subsequent exposure to UV light activates the photoreactive group, which then forms a covalent bond with nearby amino acid residues of the target protein.[5] The tagged protein can then be enriched and identified by mass spectrometry.[3]

PAL_Workflow cluster_incubation Incubation cluster_activation Photoactivation cluster_enrichment Enrichment & Identification Probe Photoaffinity Probe (Molecule + Photoreactive Group + Tag) Proteome Cell Lysate or Intact Cells Probe->Proteome Binding UV UV Light Covalent_Complex Covalent Probe-Target Complex UV->Covalent_Complex Covalent Bonding Affinity_Capture Affinity Capture (e.g., Streptavidin Beads) Covalent_Complex->Affinity_Capture Enrichment MS Mass Spectrometry (LC-MS/MS) Affinity_Capture->MS Digestion & Analysis Target_ID Target Protein Identification MS->Target_ID

Caption: Workflow for target identification using photoaffinity labeling.

Experimental Protocol: Photoaffinity Labeling

  • Probe Synthesis: Synthesize a derivative of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid incorporating a diazirine group and a terminal alkyne or biotin tag. The position of these modifications should be carefully chosen to minimize disruption of the original molecule's bioactivity.

  • Incubation: Incubate the photoaffinity probe with the biological sample (e.g., cell lysate or intact cells) to allow for binding to its target protein(s). Include a control group with an excess of the original, unmodified compound to competitively inhibit the binding of the probe to its specific targets.

  • UV Irradiation: Expose the samples to UV light (typically 350-365 nm for diazirines) to induce covalent cross-linking of the probe to its binding partners.

  • Lysis and Tagging (for alkyne probes): If using an alkyne-tagged probe, lyse the cells and perform a click chemistry reaction to attach a biotin tag.

  • Enrichment: Use streptavidin-coated beads to capture the biotin-tagged protein complexes.

  • Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins and digest them into peptides using an enzyme like trypsin.

  • Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were specifically labeled by the probe (i.e., those that are significantly less abundant in the competitive inhibition control).

Orthogonal Approaches for Validating Target Engagement

Once a putative target has been identified, the next critical phase is to validate and quantify the engagement of the unmodified small molecule with this target in a physiological context. Employing multiple, independent (orthogonal) methods is essential to build a high-confidence case for target engagement. Here, we compare three widely used techniques: Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for assessing target engagement in a cellular environment, including intact cells and tissue samples.[7][8] It is based on the principle that the binding of a ligand to its target protein often increases the protein's thermal stability.[9]

Principle of CETSA: When cells are heated, proteins begin to denature and aggregate.[7] A protein bound to a stabilizing ligand will be more resistant to this heat-induced denaturation, remaining soluble at higher temperatures compared to the unbound protein.[9] By measuring the amount of soluble protein at different temperatures in the presence and absence of the ligand, a thermal shift can be quantified, which is indicative of target engagement.[8]

CETSA_Workflow start Intact Cells or Lysate treat Treat with Compound or Vehicle Control start->treat heat Heat to a Range of Temperatures treat->heat lyse Lyse Cells (if treated intact) heat->lyse separate Separate Soluble Fraction from Precipitated Proteins lyse->separate quantify Quantify Soluble Target Protein (e.g., Western Blot, ELISA) separate->quantify plot Plot Melting Curves & Determine ΔTagg quantify->plot

Caption: General workflow of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA

  • Cell Culture and Treatment: Culture cells to an appropriate density. Treat the cells with varying concentrations of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid or a vehicle control for a defined period.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes), followed by cooling.[10]

  • Cell Lysis: Lyse the cells to release their contents. This can be achieved through freeze-thaw cycles or the addition of a lysis buffer.[10]

  • Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Quantification of Soluble Protein: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein using a specific detection method, such as Western blotting or an immunoassay like AlphaScreen®.[10]

  • Data Analysis: Plot the percentage of soluble protein as a function of temperature for both the treated and control samples. The shift in the melting temperature (ΔTagg) indicates the degree of target stabilization and engagement.[9]

Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that provides real-time quantitative data on the kinetics and affinity of molecular interactions.[11][12] It is highly sensitive and can be used to study the binding of small molecules to immobilized protein targets.[13]

Principle of SPR: SPR measures changes in the refractive index at the surface of a sensor chip.[12] In a typical experiment, the target protein is immobilized on the sensor surface. A solution containing the small molecule (the analyte) is then flowed over the surface. As the analyte binds to the immobilized ligand, the mass on the sensor surface increases, causing a proportional change in the refractive index, which is detected in real-time as a change in the resonance angle of reflected light.[12] The rates of association (k_on) and dissociation (k_off) can be determined, and from these, the equilibrium dissociation constant (K_D) can be calculated.[14]

SPR_Workflow cluster_setup Setup cluster_binding Binding Analysis cluster_analysis Data Analysis Immobilize Immobilize Target Protein on Sensor Chip Association Inject Analyte (Small Molecule) - Association Phase Immobilize->Association Dissociation Inject Buffer - Dissociation Phase Association->Dissociation Regeneration Regenerate Surface Dissociation->Regeneration Sensorgram Generate Sensorgram (Response vs. Time) Kinetics Calculate kon, koff, KD Sensorgram->Kinetics

Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.

Experimental Protocol: SPR

  • Target Immobilization: Covalently immobilize the purified recombinant target protein onto a suitable SPR sensor chip.

  • Analyte Preparation: Prepare a series of dilutions of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid in a suitable running buffer.

  • Binding Measurement: Inject the different concentrations of the small molecule over the sensor surface, followed by an injection of running buffer to monitor dissociation. A reference channel without the immobilized protein should be used to subtract non-specific binding and bulk refractive index effects.

  • Regeneration: After each binding cycle, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).

Isothermal Titration Calorimetry (ITC)

ITC is a powerful thermodynamic technique that directly measures the heat released or absorbed during a binding event.[15] It is considered a gold-standard method for characterizing biomolecular interactions as it provides a complete thermodynamic profile of the interaction in solution, without the need for labeling or immobilization.[16]

Principle of ITC: An ITC experiment involves titrating a solution of the ligand (the small molecule) into a sample cell containing the target protein.[17] The instrument measures the minute temperature changes that occur as the binding reaction proceeds.[15] The heat change upon each injection is proportional to the amount of binding.[17] As the protein becomes saturated with the ligand, the heat change diminishes. The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein, and this binding isotherm is fitted to a model to determine the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

ITC_Workflow start Load Target Protein into Sample Cell Load Ligand into Syringe titrate Inject Ligand into Sample Cell in Small Aliquots start->titrate measure Measure Heat Change (ΔT) after Each Injection titrate->measure plot_raw Plot Raw Data (Power vs. Time) measure->plot_raw integrate Integrate Peaks to get Heat per Injection plot_raw->integrate plot_isotherm Plot Binding Isotherm (Heat vs. Molar Ratio) integrate->plot_isotherm fit Fit Isotherm to a Binding Model plot_isotherm->fit results Determine KD, n, ΔH, and ΔS fit->results

Caption: Workflow of an Isothermal Titration Calorimetry (ITC) experiment.

Experimental Protocol: ITC

  • Sample Preparation: Prepare solutions of the purified target protein and 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid in the same, well-matched buffer to minimize heats of dilution.

  • Instrument Setup: Thoroughly clean the ITC instrument. Load the protein solution into the sample cell and the small molecule solution into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the small molecule into the protein solution while maintaining a constant temperature.

  • Data Acquisition: The instrument records the heat released or absorbed after each injection.

  • Data Analysis: Integrate the raw data to obtain the heat change per injection. Plot these values against the molar ratio of the small molecule to the protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the thermodynamic parameters of the interaction.

Comparative Analysis and Cross-Validation Strategy

Each of these techniques provides a different lens through which to view target engagement, and their strengths and weaknesses are complementary. A robust cross-validation strategy leverages these differences to build a cohesive and compelling story.

Table 1: Comparison of Target Engagement Validation Methods

FeatureCellular Thermal Shift Assay (CETSA)Surface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Ligand-induced thermal stabilizationChange in refractive index upon bindingMeasurement of heat change upon binding
Environment Cellular (intact cells, lysates)In vitro (purified components)In vitro (purified components in solution)
Labeling Label-freeLabel-freeLabel-free
Immobilization NoTarget protein is immobilizedNo
Key Outputs Thermal shift (ΔTagg), apparent K_Dk_on, k_off, K_DK_D, stoichiometry (n), ΔH, ΔS
Throughput Moderate to HighHighLow to Moderate
Sample Consumption LowLowHigh
Primary Advantage Physiologically relevant contextReal-time kinetic dataComplete thermodynamic profile
Primary Limitation Indirect measure of binding; not all binding events cause a thermal shiftPotential for artifacts from immobilizationRequires large amounts of pure protein

A logical cross-validation workflow for a novel compound like 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid would be as follows:

  • Initial Confirmation in a Physiological Context (CETSA): Once a target is identified (e.g., via photoaffinity labeling), CETSA should be the first validation step. Demonstrating a dose-dependent thermal shift in intact cells provides strong evidence that the compound can permeate the cell membrane and engage its target in the complex milieu of the cytoplasm.[1][11]

  • Quantitative In Vitro Affinity and Kinetics (SPR): Following positive CETSA results, SPR can be used to provide precise, quantitative data on the binding affinity and kinetics.[11] This allows for a more detailed characterization of the interaction and can be used to rank the potency of different analogs.

  • Thermodynamic Characterization and Stoichiometry (ITC): ITC serves as an excellent orthogonal method to confirm the binding affinity obtained from SPR.[14] Crucially, it provides the stoichiometry of the interaction, confirming a 1:1 binding model, for instance, and offers insights into the thermodynamic drivers of the interaction (enthalpic vs. entropic), which can be invaluable for lead optimization.[15]

Agreement across these platforms—a thermal shift in cells (CETSA), a specific K_D from real-time binding (SPR), and a thermodynamically consistent K_D and stoichiometry in solution (ITC)—constitutes a rigorous and convincing validation of target engagement.

Conclusion

The validation of target engagement is a critical and multi-faceted process in drug discovery. For a novel molecule such as 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid, where the biological context is initially undefined, a systematic approach beginning with target identification and followed by a rigorous, multi-pronged validation strategy is essential. By integrating the physiological relevance of CETSA with the quantitative kinetic and thermodynamic data from SPR and ITC, researchers can build an unassailable case for on-target activity. This cross-validation paradigm not only de-risks a drug discovery program by ensuring that a compound is acting through its intended mechanism but also provides a deeper understanding of the molecular interactions that underpin its therapeutic potential.

References

  • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • Cavanaugh, A. T., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. Retrieved from [Link]

  • Lomenick, B., et al. (2011). Determining target engagement in living systems. Nature Chemical Biology. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 19604389, 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid. Retrieved from [Link]

  • Mijangos, E., et al. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Reinhard, F. B. R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology. Retrieved from [Link]

  • Im, D., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Cell & Bioscience. Retrieved from [Link]

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

  • Di Ianni, M. E., et al. (2024). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Omega. Retrieved from [Link]

  • Cazzolli, G., et al. (2021). Target Identification with Live-Cell Photoaffinity Labeling and Mechanism of Action Elucidation of ARN23765, a Highly Potent CFTR Corrector. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Stahelin, R. V. (2017). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell. Retrieved from [Link]

  • Ladbury, J. E. (2010). Isothermal titration calorimetry in drug discovery. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Malvern Panalytical. (2017, October 12). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Retrieved from [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • University College London. Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • Parashar, V. V., et al. (1966). Synthesis and biological activity of certain derivatives of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline. Part 2. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wang, Y., et al. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved from [Link]

  • Kambe, T., et al. (2015). Photoaffinity Labeling in Target- and Binding-Site Identification. Chemical Reviews. Retrieved from [Link]

  • Digiacomo, L., et al. (2018). Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes. MDPI. Retrieved from [Link]

  • Reaction Biology. Target Validation. Retrieved from [Link]

  • Frasca, V. (2017, October 2). Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. American Laboratory. Retrieved from [Link]

  • Macmillan Group, Princeton University. (2022, August 15). Small molecule photocatalysis enables drug target identification via energy transfer. Retrieved from [Link]

  • Cytiva. (2025, June 18). What is surface plasmon resonance (SPR)?. Retrieved from [Link]

  • Ivachtchenko, A. V., et al. (2003). Synthesis of substituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-oxo-3,4-dihydroquinazoline-2-thioles. Journal of Combinatorial Chemistry. Retrieved from [Link]

  • Reaction Biology. ITC Assay Service for Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 589850, 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. Retrieved from [Link]

  • Chem Help ASAP. (2023, August 15). measuring drug-target binding with SPR & ITC binding assays [Video]. YouTube. Retrieved from [Link]

  • Urukova, D., et al. (2020). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules. Retrieved from [Link]

  • Zakharyan, R., et al. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules. Retrieved from [Link]

  • Ball, B. S., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Retrieved from [Link]

  • Katritzky, A. R., et al. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. Retrieved from [Link]

  • Shaw, D. R., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. Retrieved from [Link]

  • Kim, Y., et al. (2019). Small molecule target identification using photo-affinity chromatography. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

Sources

Validation

An Independent Investigator's Guide to Verifying the Biological Activity of Quinazoline-2,4-dione Analogs: A Case Study in PARP Inhibition

This guide provides a comprehensive framework for the independent verification of the biological activity of novel compounds based on the quinazoline-2,4-dione scaffold. Due to the limited publicly available data on the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the independent verification of the biological activity of novel compounds based on the quinazoline-2,4-dione scaffold. Due to the limited publicly available data on the specific molecule, 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid, this document will utilize a closely related, potent analog from the scientific literature as a case study. We will focus on the characterization of novel quinazoline-2,4(1H,3H)-dione derivatives as inhibitors of Poly (ADP-ribose) polymerase (PARP), a critical enzyme in DNA damage repair and a validated target in oncology.

The principles and methodologies detailed herein are broadly applicable to the preclinical assessment of other quinazoline-based compounds and serve as a robust template for researchers in drug discovery and development.

The Quinazoline-2,4-dione Scaffold: A Privileged Structure in Medicinal Chemistry

The quinazoline core is a recurring motif in a multitude of biologically active molecules, both natural and synthetic.[1] Its rigid, bicyclic structure provides a versatile platform for the introduction of various functional groups, enabling the fine-tuning of pharmacological properties.[1] The quinazoline-2,4(1H,3H)-dione substitution pattern, in particular, has garnered significant attention for its therapeutic potential across a range of diseases, including cancer, microbial infections, and inflammatory conditions.[2] Notably, this scaffold is a key component of several approved drugs and clinical candidates, underscoring its importance in modern drug discovery.

Comparative Analysis: Benchmarking Against Established PARP Inhibitors

A crucial step in the validation of a novel bioactive compound is to benchmark its performance against established alternatives or standard-of-care agents. In the context of PARP inhibition, Olaparib and Rucaparib are clinically approved drugs that serve as excellent comparators.

Our case study will focus on a novel quinazoline-2,4(1H,3H)-dione derivative, hereafter referred to as Compound QZ-11 , which has demonstrated potent inhibition of PARP-1 and PARP-2.[3] The following table summarizes the in vitro potency of Compound QZ-11 in comparison to Olaparib.

CompoundPARP-1 IC50 (nM)PARP-2 IC50 (nM)Cell LineCytotoxicity IC50 (µM)
Compound QZ-11 <10~10-100MX-13.02
Olaparib 1.91.5MX-1Not Reported in this study

Data for Compound QZ-11 is sourced from a study on novel quinazoline-2,4(1H,3H)-dione derivatives as PARP-1/2 inhibitors.[3] It is important to note that IC50 values can vary between different assay conditions and laboratories.

Experimental Protocols for Independent Verification

To ensure the scientific rigor of the verification process, each experimental protocol is designed as a self-validating system with appropriate controls.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4] It measures the metabolic activity of cells, which is indicative of their proliferative capacity.[4]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4] The amount of formazan produced is directly proportional to the number of living cells.[4]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MX-1 breast cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of Compound QZ-11 and a reference compound (e.g., Olaparib) in complete culture medium. Add the diluted compounds to the respective wells and incubate for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan.[6] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Enzymatic Inhibition Assay: PARP-1 Activity

This assay directly measures the ability of a compound to inhibit the enzymatic activity of PARP-1.

Principle: A colorimetric or fluorescent assay is used to quantify the amount of poly(ADP-ribose) (PAR) generated by PARP-1. The inhibition of this reaction by a test compound leads to a decrease in the signal.

Step-by-Step Protocol:

  • Assay Preparation: In a 96-well plate, add the reaction buffer, activated DNA, and NAD+.

  • Compound Addition: Add serial dilutions of Compound QZ-11 and a reference PARP inhibitor (e.g., Olaparib).

  • Enzyme Initiation: Add recombinant human PARP-1 enzyme to each well to initiate the reaction. Incubate at room temperature for 1 hour.

  • Detection: Add the detection reagent (e.g., an anti-PAR antibody conjugated to a reporter enzyme) and incubate.

  • Signal Measurement: Add the substrate for the reporter enzyme and measure the resulting colorimetric or fluorescent signal using a microplate reader.

  • Data Analysis: Calculate the percentage of PARP-1 inhibition for each concentration of the test compound and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[7]

Principle: Cells are stained with a fluorescent dye, such as propidium iodide (PI), that binds stoichiometrically to DNA.[7] The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the differentiation of cell cycle phases.[7]

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with Compound QZ-11 at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in cold 70% ethanol.[8]

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).[8]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.

Assessment of Apoptosis by Western Blotting

Western blotting is used to detect specific proteins in a cell lysate, providing insights into the mechanism of cell death.[9]

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific for proteins of interest.[9] Key markers of apoptosis include cleaved PARP and cleaved caspases.[10]

Step-by-Step Protocol:

  • Protein Extraction: Treat cells with Compound QZ-11 and a positive control for apoptosis (e.g., etoposide). Lyse the cells to extract total protein.[11]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Gel Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[9]

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against cleaved PARP, cleaved caspase-3, and a loading control (e.g., β-actin).

  • Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[11]

  • Analysis: Compare the levels of the apoptotic markers in the treated samples to the controls. An increase in cleaved PARP and cleaved caspase-3 indicates the induction of apoptosis.

Signaling Pathways and Experimental Workflow

The PARP-1 Signaling Pathway in DNA Repair

The following diagram illustrates the central role of PARP-1 in the base excision repair (BER) pathway and how its inhibition by compounds like QZ-11 leads to synthetic lethality in cancer cells with deficient homologous recombination repair (e.g., BRCA mutations).

PARP_Pathway cluster_DNA_Damage DNA Damage cluster_PARP_Activation PARP Activation & Repair cluster_Replication DNA Replication cluster_HR_Repair Homologous Recombination (HR) cluster_Inhibition PARP Inhibition DNA_SSB Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 activates Replication_Fork Replication Fork DNA_SSB->Replication_Fork unrepaired PAR Poly(ADP-ribose) (PAR) synthesis PARP1->PAR SSB_Repair SSB Repair Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR->Recruitment Recruitment->SSB_Repair DSB Double-Strand Break (DSB) Replication_Fork->DSB leads to HR HR Repair (BRCA1/2 dependent) DSB->HR Apoptosis Apoptosis DSB->Apoptosis in HR-deficient cells Cell_Survival Cell Survival HR->Cell_Survival QZ11 Compound QZ-11 QZ11->PARP1 inhibits

Caption: PARP-1 signaling in DNA repair and the effect of inhibition.

Experimental Workflow for Independent Verification

The following diagram outlines a logical workflow for the independent verification of a novel bioactive compound.

Verification_Workflow Start Start: Novel Compound (e.g., QZ-11) Cytotoxicity 1. In Vitro Cytotoxicity (MTT Assay) Start->Cytotoxicity IC50_Determination Determine IC50 Cytotoxicity->IC50_Determination Enzyme_Assay 2. In Vitro Enzymatic Assay (e.g., PARP-1 Inhibition) IC50_Determination->Enzyme_Assay Mechanism_of_Action 3. Elucidate Mechanism of Action Enzyme_Assay->Mechanism_of_Action Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_of_Action->Cell_Cycle Apoptosis_Assay Apoptosis Assessment (Western Blot) Mechanism_of_Action->Apoptosis_Assay Data_Analysis 4. Data Analysis & Comparison with Alternatives Cell_Cycle->Data_Analysis Apoptosis_Assay->Data_Analysis Conclusion Conclusion: Verified Biological Activity Data_Analysis->Conclusion

Caption: A streamlined workflow for the independent verification of a novel compound.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically robust approach to the independent verification of the biological activity of novel quinazoline-2,4-dione derivatives, using a potent PARP inhibitor as a representative example. By following the detailed experimental protocols and logical workflow, researchers can generate reliable and reproducible data to validate the therapeutic potential of new chemical entities.

Future studies should aim to expand upon these foundational in vitro assays. In vivo experiments using xenograft models are essential to evaluate the efficacy and pharmacokinetic properties of promising compounds in a more complex biological system.[3] Furthermore, a comprehensive safety and toxicity profile is necessary before a compound can be considered for further clinical development.

References

  • Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. (URL: [Link])

  • Quinazoline-2,4(1H,3H)-dione Scaffold for development of a novel PARP-targeting PET probe for tumor imaging. (URL: [Link])

  • Synthesis and biological activity of certain derivatives of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline. Part 2. (URL: [Link])

  • In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. (URL: [Link])

  • Biological Activities of Tetrahydroisoquinolines Derivatives. (URL: [Link])

  • Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors: Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. (URL: [Link])

  • Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. (URL: [Link])

  • Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. (URL: [Link])

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (URL: [Link])

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (URL: [Link])

  • Examples of biologically active 1,2,3,4-tetrahydroisoquinoline carboxylic acids and their derivatives. (URL: [Link])

  • Cell Cycle Analysis. (URL: [Link])

  • Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. (URL: [Link])

  • Best protocol to collect mammalian cells for screening apoptosis markers using WB? (URL: [Link])

  • Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. (URL: [Link])

  • Synthesis and anticancer activity of some novel 3-(1, 3, 4-thiadiazol-2-yl)-quinazolin-4-(3H)-ones. (URL: [Link])

  • Determination of Caspase Activation by Western Blot. (URL: [Link])

  • Cytotoxicity MTT Assay Protocols and Methods. (URL: [Link])

  • Assaying cell cycle status using flow cytometry. (URL: [Link])

  • Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. (URL: [Link])

  • Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. (URL: [Link])

  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (URL: [Link])

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (URL: [Link])

  • Cell Cycle Analysis By Flow Cytometry. (URL: [Link])

  • Synthesis and anticancer activity of novel quinazolinone-based rhodanines. (URL: [Link])

  • Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. (URL: [Link])

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (URL: [Link])

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.